Etomidate-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |
InChI Key |
NPUKDXXFDDZOKR-IYMQPUKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
What is Etomidate-d5 and its chemical structure
An In-depth Technical Guide to Etomidate-d5
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive overview of this compound, including its chemical properties, structure, synthesis, and analytical applications.
Introduction
This compound is the deuterium-labeled analog of etomidate (B1671615), a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for procedural sedation.[1][2] The "d5" designation indicates that five hydrogen atoms on the phenyl ring of the etomidate molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution makes this compound an ideal internal standard for bioanalytical methods.[1][3] Its primary application is in pharmacokinetic, metabolic, and toxicological studies where the precise and accurate quantification of etomidate in biological matrices is required.[3][4] By incorporating this compound into a sample, variations in sample preparation and instrument response can be normalized, significantly improving the reliability of quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3][5]
Chemical Identity and Physicochemical Properties
This compound shares a core structure with its parent compound but is distinguished by the isotopic labeling on its phenyl group. Its chemical and physical properties are summarized below.
Chemical Structure
The structure of this compound features an imidazole (B134444) ring, an ethyl ester group, and a chiral center, with five deuterium atoms substituting the hydrogens on the terminal phenyl ring.
Caption: Chemical structure of this compound.
Data Presentation: Chemical and Physical Properties
All relevant quantitative and qualitative data for this compound are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate | [3][6] |
| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5, Amidate-D5 | [1][7] |
| CAS Number | 3046414-03-0 | [1][4] |
| Molecular Formula | C₁₄H₁₁D₅N₂O₂ | [1][4][6][7][8] |
| InChI Key | NPUKDXXFDDZOKR-IYMQPUKBSA-N | [1][4] |
| SMILES | O=C(OCC)C1=CN=CN1--INVALID-LINK--C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H] |[1] |
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 249.32 g/mol | [6][7][8] |
| Exact Mass | 249.1526 Da | [4] |
| Appearance | Colorless Oil / Neat Liquid | [1][6] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1] |
| Storage | Short term: 0-4°C; Long term: -20°C |[4] |
Experimental Protocols
General Synthetic Pathway
The synthesis of this compound is not extensively detailed in public literature, but it follows the established routes for unlabeled etomidate, substituting a key starting material with its deuterated counterpart. A plausible route starts from (R)-1-(phenyl-d5)ethanol.[9]
Caption: Plausible synthetic workflow for this compound.
Methodology:
-
Bromination: The hydroxyl group of (R)-1-(phenyl-d5)ethanol is converted to a good leaving group, typically by reacting with an agent like phosphorus tribromide (PBr₃) to yield (R)-1-(1-bromoethyl)benzene-d5.
-
Nucleophilic Substitution: The resulting deuterated bromide undergoes an Sₙ2 reaction with ethyl imidazole-4-carboxylate. A weak base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction, affording the crude this compound product.[9]
-
Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the final high-purity this compound.
Bioanalytical Quantification of Etomidate using this compound
This compound is the preferred internal standard for the quantification of etomidate in biological fluids via LC-MS/MS.
Caption: Experimental workflow for etomidate quantification.
Detailed Protocol (UPLC-MS/MS): This protocol is a composite based on published methods for the analysis of etomidate in blood and urine.[10][11]
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., blood, urine), add a known concentration of this compound solution as the internal standard.
-
Add acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated solids.
-
Transfer the resulting supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions: The parameters are summarized in the table below.
Table 3: LC-MS/MS Method Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| System | Ultra-High Performance Liquid Chromatography (UPLC) | [11] |
| Column | C18 reversed-phase column | [11] |
| Mobile Phase | Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate | [11] |
| Flow Rate | ~1.0 mL/min | [12] |
| Column Temperature | 30 °C | [10] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [11] |
| Detection | Tandem Mass Spectrometry (MS/MS) |[10] |
Table 4: Method Performance Data
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|
| Etomidate | Blood | 2.5 | N/A | [11] |
| Etomidate Acid | Blood | 7.5 | N/A | [11] |
| Etomidate | Urine | 0.4 | 0.4 - 120.0 | [10] |
| Etomidate Acid | Urine | 1.0 | 1.0 - 300.0 |[10] |
Metabolism
Etomidate is rapidly metabolized in the liver and plasma via ester hydrolysis to its primary and pharmacologically inactive metabolite, etomidate acid.[10] this compound undergoes the same metabolic transformation, yielding etomidate acid-d5. The internal standard for the metabolite, etomidate acid-d5, can be synthesized by the alkaline hydrolysis of this compound.[11]
Caption: Primary metabolic pathway of this compound.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard provides the necessary accuracy and precision for the quantification of etomidate in complex biological matrices. The well-defined chemical properties, established analytical workflows, and understood metabolic fate of this compound make it a reliable and critical component in the development and monitoring of etomidate-related therapies and in forensic analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Etomidate | C14H16N2O2 | CID 667484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.cn [glpbio.cn]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. schenautomacao.com.br [schenautomacao.com.br]
- 10. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Etomidate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate-d5 is the deuterated analog of etomidate (B1671615), a short-acting intravenous anesthetic agent. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of etomidate in biological matrices by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in pharmacokinetic and toxicological studies by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a summary of the mechanistic pathways of its non-deuterated counterpart, etomidate.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | (R)-ethyl-d5-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | Clearsynth |
| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5 | MedKoo Biosciences |
| CAS Number | 3046414-03-0 | MedKoo Biosciences |
| Molecular Formula | C₁₄H₁₁D₅N₂O₂ | Clearsynth |
| Molecular Weight | 249.32 g/mol | Clearsynth |
| Exact Mass | 249.1526 | MedKoo Biosciences |
| Appearance | Neat liquid | Cayman Chemical |
| Purity | ≥99% deuterated forms (d₁-d₅) | Cayman Chemical |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. | Cayman Chemical |
| Storage Conditions | Store at -20°C for long-term stability. | MedKoo Biosciences |
Experimental Protocols
This compound is predominantly used as an internal standard in chromatographic methods for the quantification of etomidate. Below are detailed methodologies for its application in UPLC-MS/MS and GC-MS analysis.
Quantification of Etomidate in Blood using UPLC-MS/MS
This method is adapted for the simultaneous quantitative analysis of etomidate and its metabolite, etomidate acid, in blood samples.[1][2]
2.1.1. Sample Preparation
-
To 500 µL of blood sample in a centrifuge tube, add a known concentration of this compound as the internal standard.
-
Add 1 mL of a precipitating solvent, such as acetonitrile (B52724), to the tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane.
-
The filtered supernatant is then ready for UPLC-MS/MS analysis.
2.1.2. UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate).[1][2]
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for etomidate and this compound.
Below is a graphical representation of the experimental workflow.
References
An In-depth Technical Guide to the Synthesis and Purification of Etomidate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Etomidate-d5, a deuterated analog of the short-acting intravenous anesthetic agent, etomidate (B1671615). This compound is primarily utilized as an internal standard for the quantification of etomidate in biological samples via mass spectrometry-based methods, such as GC-MS or LC-MS.[1][2] The deuterium (B1214612) labeling enhances the accuracy of these analytical techniques.[2] This document outlines the synthetic strategies, detailed experimental protocols, purification methods, and relevant quantitative data.
Synthesis of this compound
The synthesis of this compound, or (R)-ethyl-d5-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate, involves the preparation of a deuterated precursor followed by the construction of the imidazole (B134444) ring.[1][2][3] The deuterium atoms are located on the phenyl group.[1] A common synthetic approach for etomidate, which can be adapted for its deuterated analog, commences with the chiral amine, (R)-1-phenylethylamine.[4] The synthesis of the deuterated starting material, (R)-1-(phenyl-d5)ethylamine, is a crucial first step.
A prevalent strategy for the synthesis of the etomidate core involves the formation of an N-substituted glycine (B1666218) ester, which then undergoes formylation, cyclization to a mercaptoimidazole intermediate, and a final desulfurization step to yield the final product.[4]
Proposed Synthesis of (R)-1-(phenyl-d5)ethylamine:
Synthesis of this compound from (R)-1-(phenyl-d5)ethylamine:
The following sections detail the experimental protocols adapted from patent literature for the synthesis of etomidate, which can be applied to the synthesis of this compound using the deuterated starting material.
The following table summarizes quantitative data for key steps in a representative synthesis of etomidate. The yields are indicative and may vary based on specific reaction conditions and scale.
| Step | Starting Materials | Reagents & Solvents | Yield | Reference |
| 1. N-Alkylation | (R)-(+)-α-methylbenzylamine, Ethyl chloroacetate | Toluene, Triethylamine | - | [4] |
| 2. Formylation | (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester | Toluene, Ethyl formate, Sodium hydride, Formic acid | - | [4] |
| 3. Cyclization | Product from Step 2 | Ethanol (B145695), Concentrated hydrochloric acid, Potassium thiocyanate, Chloroform (B151607) | - | [4] |
| 4. Desulfurization | (+)-1-[(1R)-(α-methylbenzyl)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester | Potassium hydroxide (B78521), 30% Hydrogen peroxide, Water | - | [4] |
| Alternative Route | (R)-1-phenylethanol, Ethyl imidazole-4-carboxylate | K2CO3 | 30% | [5] |
The following protocols are adapted for the synthesis of this compound, assuming the use of (R)-1-(phenyl-d5)ethylamine as the starting material.
Step 1: Synthesis of (R)-(+)-N-(α-methylbenzyl-d5)glycine ethyl ester [4]
-
In a 500 ml reaction vessel, combine 24.0 g of (R)-(+)-α-methylbenzylamine-d5, 70.0 g of toluene, and 25.0 g of triethylamine.
-
Stir the mixture and cool it.
-
Slowly add 25.0 g of ethyl chloroacetate, ensuring the temperature is maintained below 40°C.
-
Heat the reaction mixture to 50-60°C and maintain for 8 hours. A significant amount of solid will precipitate during this time.
-
Cool the mixture, cease stirring, and filter the solids.
-
Wash the filter cake with hot toluene.
-
Combine the organic phases and wash twice with 50.0 ml of purified water for each wash.
Step 2: Formylation [4]
-
To a 500 ml reaction vessel, add 32.0 g of the liquid from the previous step and 74.0 g of toluene.
-
Stir and cool the mixture, then add 30.0 g of ethyl formate.
-
Add 45.0 g of 60% sodium hydride in three separate portions of 15.0 g each.
-
Allow the reaction to proceed at room temperature for 6 hours.
-
Stop stirring and wash the reaction mixture with purified water.
-
Combine the aqueous layers for the next step.
Step 3: Cyclization to form the mercaptoimidazole intermediate [4]
-
To the combined aqueous layer from the previous step in a 500 ml reaction vessel, add 30.0 g of ethanol.
-
Slowly add 27.0 g of concentrated hydrochloric acid, followed by 20.0 g of potassium thiocyanate.
-
Stir the mixture and allow it to react at 40-50°C for 6 hours.
-
Separate the organic layer and remove the ethanol under reduced pressure (-0.07 to -0.09 MPa).
-
Dissolve the residue in 120.0 g of chloroform and wash with purified water.
-
Dry the organic layer with 10.0 g of anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure (-0.075 to -0.09 MPa) to obtain a yellow viscous liquid.
Step 4: Desulfurization to yield this compound [4]
-
In a reaction flask, dissolve 1.00 g of potassium hydroxide in 5.00 g of purified water.
-
Add 5.00 g of (+)-1-[(1R)-(α-methylbenzyl-d5)]-2-mercapto-1H-imidazole-5-carboxylic acid ethyl ester to the flask and stir to dissolve.
-
In a separate flask, prepare a solution of 7.20 g of 30% hydrogen peroxide and 5.00 g of purified water.
-
Add the hydrogen peroxide solution dropwise to the imidazole solution, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, maintain the reaction temperature at approximately 35°C for 3 hours.
-
Upon completion, quench the reaction (e.g., with sodium bisulfite solution), adjust the pH to alkaline, and extract with an organic solvent.
-
Concentrate the organic extract under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove impurities and residual solvents, ensuring it meets the high purity standards (typically ≥99%) required for its use as an internal standard.[1] Common purification techniques include reduced pressure distillation and recrystallization.
The following table summarizes quantitative data for various purification methods of etomidate.
| Purification Method | Solvents | Conditions | Yield | Purity | Reference |
| Distillation | - | Reduced pressure, 118-124°C/2 mmHg | - | - | [4] |
| Recrystallization | N,N-dimethylformamide, Water (1:1 v/v) | Dissolve at ~65°C, cool to ~25°C, crystallize for 1 hour. | 82% | - | [6][7] |
| Recrystallization | Dimethyl sulfoxide (B87167) (DMSO), Water (1:2 v/v) | Dissolve at ~70°C, cool to ~5°C, crystallize for 1 hour. | 86% | 99.94% | [6] |
| Recrystallization | Carbon tetrachloride, 2-Propanol, Water | Add amino acid (aspartic acid), cool to 0-10°C, heat to 70-75°C, stand, filter. | - | High purity | [8] |
The following are detailed protocols for the purification of crude this compound.
Protocol 1: Recrystallization using N,N-dimethylformamide and Water [6][7]
-
Add 10 g of crude this compound and 20 mL of a mixed solvent of N,N-dimethylformamide and water (1:1 volume ratio) into a reaction vessel.
-
Start stirring and heat the mixture to approximately 65°C until the solid is completely dissolved.
-
Cool the solution to about 25°C and allow it to crystallize for 1 hour with continued stirring.
-
Filter the resulting crystals, wash with a cold solvent mixture, and dry to obtain purified this compound.
Protocol 2: Recrystallization using Dimethyl Sulfoxide (DMSO) and Water [6]
-
Add 10 g of crude this compound and 20 mL of a mixed solvent of DMSO and water (1:2 volume ratio) into a reaction vessel.
-
Begin stirring and heat the mixture to approximately 70°C to dissolve the crude product.
-
Cool the solution to about 5°C and maintain this temperature for 1 hour to allow for crystallization.
-
Filter the solid, wash with cold water, and dry to yield purified this compound as a white solid.
Protocol 3: Purification using Amino Acid [8]
-
Add deionized water to the crude this compound product and stir.
-
Add aspartic acid (e.g., a mass ratio of 100:5 to 100:6 of crude etomidate to amino acid).
-
Continue stirring and add an organic solvent mixture of carbon tetrachloride and 2-propanol (e.g., 1:4 to 1:5 mass ratio). The mass ratio of crude etomidate to the organic solvent is approximately 1:2.5 to 1:3.
-
Cool the mixture to 0-10°C, then heat to 70-75°C.
-
Let the mixture stand, then filter.
-
Recover the organic solvent from the organic layer and dry the product to obtain fine this compound raw material.
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows for this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: A typical purification workflow for this compound by recrystallization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. benchchem.com [benchchem.com]
- 5. schenautomacao.com.br [schenautomacao.com.br]
- 6. CN114195720B - A kind of purification method of etomidate - Google Patents [patents.google.com]
- 7. CN114195720A - A kind of purification method of etomidate - Google Patents [patents.google.com]
- 8. CN111533695B - Etomidate preparation method - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of Etomidate-d5 as an Internal Standard in Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Etomidate-d5's function as a stable isotope-labeled (SIL) internal standard in bioanalytical mass spectrometry. It covers the pharmacological mechanism of etomidate (B1671615), the principles of internal standardization, and the specific advantages conferred by isotopic labeling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in drug development and analytical science.
The Pharmacological Action of Etomidate
Etomidate is a potent, short-acting intravenous anesthetic agent.[1] Its primary mechanism of action involves the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3]
Etomidate binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for its endogenous ligand, GABA.[3][4] This potentiation of GABAergic activity increases the influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[5] The resulting inhibitory effect on neuronal firing leads to the clinical states of sedation and hypnosis required for anesthesia. Unlike many other anesthetics, etomidate provides remarkable cardiovascular stability, making it a preferred agent for patients with compromised cardiac function.[1][2] However, it is known to cause transient adrenal suppression by inhibiting the enzyme 11β-hydroxylase.[1][3]
The Role of Internal Standards in Bioanalysis
Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise data integrity.[6] These variations can arise during sample preparation (e.g., extraction inconsistencies), chromatography (e.g., injection volume differences), and mass spectrometric detection (e.g., ion suppression or enhancement).[7]
An internal standard (IS) is a compound of a known, constant concentration added to every sample, calibrator, and quality control sample before processing.[6] The IS is chosen to be chemically similar to the analyte of interest. By measuring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow are normalized, significantly improving the accuracy and precision of the results.[6][7]
This compound: The Gold Standard Internal Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[8][9] this compound is the deuterated analogue of etomidate, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen.[10][11] This substitution makes this compound the "gold standard" for the quantitative analysis of etomidate for several key reasons:
-
Near-Identical Physicochemical Properties : this compound has virtually the same chemical structure, polarity, and ionization potential as etomidate. This ensures it behaves identically during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer.[6][12]
-
Correction for Matrix Effects : The matrix effect—the suppression or enhancement of ionization by co-eluting compounds from the biological sample—is a major challenge in LC-MS.[6] Because this compound co-elutes and has the same ionization efficiency as etomidate, it experiences the exact same matrix effects. The analyte-to-IS ratio remains constant, effectively canceling out this source of error.[8]
-
Distinguishable by Mass : Despite their chemical similarity, the mass spectrometer can easily differentiate between etomidate and this compound due to the mass difference imparted by the five deuterium atoms.[13] This allows for simultaneous detection and independent quantification.
Experimental Protocols and Data
The following sections detail a representative experimental protocol for the quantification of etomidate in biological matrices using this compound as an internal standard, based on established methods.[14][15][16]
Representative Experimental Protocol
-
Sample Preparation (Protein Precipitation) :
-
Pipette 100 µL of the biological sample (e.g., blood, plasma, or urine) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to each sample.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
Liquid Chromatography :
-
Mass Spectrometry :
-
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both etomidate and this compound.
-
Quantitative Data
The following tables summarize typical parameters for an LC-MS/MS method for etomidate quantification.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Etomidate | 245.1 | 195.1 | ESI+ |
| This compound | 250.1 | 200.1 | ESI+ |
| Etomidate Acid (Metabolite) | 217.1 | 173.1 | ESI+ |
Note: Data derived from common fragmentation patterns. Actual values should be optimized for the specific instrument.
Table 2: Typical Chromatographic Conditions
| Parameter | Value |
|---|---|
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 4 min |
| Total Run Time | ~6-9 minutes[14][17] |
Note: Conditions are representative and require optimization.
Table 3: Example Method Validation Parameters
| Parameter | Typical Range | Reference(s) |
|---|---|---|
| Linearity Range (Blood) | 2.5 - 500 ng/mL | [15][16][18] |
| Linearity Range (Urine) | 0.5 - 120 ng/mL | [14][17] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 7.5 ng/mL | [14][16] |
| Inter- and Intra-day Precision | < 15% RSD | [14][15] |
| Accuracy | 85-115% | [14][15] |
RSD: Relative Standard Deviation
Conclusion
This compound serves as an exemplary internal standard for the precise and accurate quantification of etomidate in complex biological matrices. Its mechanism of action as an IS is rooted in its nature as a stable isotope-labeled analogue, which allows it to mimic the behavior of the unlabeled analyte throughout the entire analytical process.[6][13] This co-behavior provides unparalleled correction for procedural variability, especially matrix-induced ionization effects, which is critical for robust and reliable bioanalytical method development in clinical and forensic toxicology, as well as in pharmacokinetic studies.[10][19] The use of this compound ensures that the quantitative data generated is of the highest quality, meeting the stringent requirements of researchers, scientists, and drug development professionals.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 4. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. veeprho.com [veeprho.com]
- 11. caymanchem.com [caymanchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bioengineer.org [bioengineer.org]
An In-Depth Technical Guide to the Key Differences Between Etomidate and Etomidate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Etomidate (B1671615) and its deuterated analog, Etomidate-d5. While Etomidate is a well-characterized intravenous anesthetic agent, this compound is primarily utilized as an internal standard in analytical chemistry. This guide will delve into the fundamental chemical, pharmacokinetic, and pharmacodynamic distinctions between these two molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Core Chemical and Physical Properties
Etomidate is a chiral imidazole (B134444) derivative, with the (R)-(+)-enantiomer possessing hypnotic activity.[1][2] this compound is a stable isotope-labeled version of Etomidate where five hydrogen atoms on the phenyl group have been replaced with deuterium.[3][4][5] This substitution results in a higher molecular weight for this compound, which is the basis for its use as an internal standard in mass spectrometry-based quantification of Etomidate.[3]
| Property | Etomidate | This compound | Reference(s) |
| IUPAC Name | ethyl (1R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate | ethyl (1R)-1-[1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1H-imidazole-5-carboxylate | [3][4] |
| Chemical Formula | C₁₄H₁₆N₂O₂ | C₁₄H₁₁D₅N₂O₂ | [4][5] |
| Molecular Weight | 244.29 g/mol | 249.32 g/mol | [5][6] |
| Chirality | (R)-(+)-enantiomer is active | (R)-(+)-enantiomer is the labeled form | [1][2] |
| Primary Application | Intravenous anesthetic agent | Internal standard for analytical quantification of Etomidate | [3] |
The Kinetic Isotope Effect: A Theoretical Framework for Differentiation
The primary difference in the biological activity between Etomidate and this compound is expected to arise from the kinetic isotope effect (KIE). The KIE is a phenomenon where the substitution of an atom with a heavier isotope can lead to a change in the rate of a chemical reaction.[7] In the case of this compound, the C-D bonds are stronger and vibrate at a lower frequency than C-H bonds.[8] This can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.
Etomidate is primarily metabolized in the liver via hydrolysis of the ethyl ester by hepatic esterases to its inactive carboxylic acid metabolite.[1][2][9] While the deuteration in this compound is on the phenyl ring and not directly at the ester linkage, secondary KIEs can still influence the reaction rate.[10] It is hypothesized that the deuteration may subtly alter the electronic environment of the molecule, potentially leading to a modest decrease in the rate of ester hydrolysis.
Pharmacokinetic and Pharmacodynamic Profiles
Direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound versus Etomidate are not available in published literature, as this compound is synthesized for use as an analytical standard. However, based on the kinetic isotope effect, we can project the following potential differences:
| Parameter | Etomidate | This compound (Projected) | Rationale |
| Metabolism | Rapid hepatic ester hydrolysis | Slower hepatic ester hydrolysis | Kinetic Isotope Effect |
| Half-life (t₁/₂) | Short | Potentially longer | Slower metabolism would lead to a slower clearance rate. |
| Potency (EC₅₀) | Established | Likely very similar | The primary interaction with the GABA-A receptor is not expected to be significantly altered by deuteration on the phenyl ring. |
| Duration of Action | Short | Potentially slightly prolonged | A longer half-life could lead to a longer duration of hypnotic effect. |
It is crucial to emphasize that these projected differences for this compound are theoretical and would require experimental validation.
Signaling Pathway and Mechanism of Action
Etomidate exerts its hypnotic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][11][12] Etomidate binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation and hypnosis.
Etomidate's Mechanism of Action at the GABA-A Receptor.
Experimental Protocols
To experimentally determine the key differences between Etomidate and this compound, the following methodologies could be employed:
In Vitro Metabolic Stability Assay
This assay would quantify the rate of metabolism of both compounds in a controlled in vitro environment.
Objective: To compare the metabolic stability of Etomidate and this compound in human liver microsomes.
Materials:
-
Etomidate and this compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Etomidate and this compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-incubate human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and either Etomidate or this compound to the microsome suspension. The final concentration of the test compound should be in the low micromolar range.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Etomidate or this compound) at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k) and the in vitro half-life (t₁/₂ = 0.693/k).
Workflow for an In Vitro Metabolic Stability Assay.
GABA-A Receptor Binding Assay
This assay would determine if deuteration affects the binding affinity of Etomidate to its target receptor.
Objective: To compare the binding affinity of Etomidate and this compound for the GABA-A receptor.
Materials:
-
Etomidate and this compound
-
Radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol or a radiolabeled etomidate analog)
-
Membrane preparations from a cell line expressing human GABA-A receptors or from animal brain tissue
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of Etomidate and this compound.
-
In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of either Etomidate or this compound.
-
After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (Etomidate or this compound).
-
Determine the IC₅₀ (concentration that inhibits 50% of specific binding) for each compound and calculate the Ki (inhibition constant) to compare their binding affinities.
Conclusion
The primary and well-established difference between Etomidate and this compound lies in their application: Etomidate is a clinically used anesthetic, while this compound serves as an indispensable tool for its accurate quantification. The key theoretical difference from a pharmacological and metabolic perspective is the potential for a kinetic isotope effect due to the deuteration of the phenyl ring in this compound. This is expected to result in a slower rate of metabolism via ester hydrolysis, which could, in turn, lead to a slightly longer half-life and duration of action. However, without direct comparative experimental data, these differences remain hypothetical. The experimental protocols outlined in this guide provide a clear path for researchers to empirically investigate and quantify these potential differences, thereby providing a more complete understanding of the impact of deuteration on the biological activity of Etomidate.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound (ester-d5) - CAS - 33125-97-2 (non-labelled) | Axios Research [axios-research.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Etomidate-d5 in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Etomidate-d5 in pharmacological research. This compound, a deuterated analog of the short-acting intravenous anesthetic agent etomidate (B1671615), serves as a critical tool in bioanalytical, metabolic, and receptor binding studies. Its primary utility lies in its ability to act as a highly effective internal standard in mass spectrometry-based quantification, leveraging the kinetic isotope effect to a minimal degree while providing a distinct mass signature. This guide details the experimental protocols, quantitative data, and relevant biological pathways associated with the use of this compound.
Application as an Internal Standard in Quantitative Bioanalysis
This compound is predominantly used as an internal standard (IS) for the accurate quantification of etomidate and its primary metabolite, etomidate acid, in various biological matrices. The near-identical physicochemical properties of this compound to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response.
Experimental Protocols
Sample Preparation: The choice of sample preparation technique depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): A common method for plasma and blood samples involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.[1][2]
-
To a 100 µL aliquot of the biological sample, add a known concentration of this compound solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): This technique is employed to extract the analyte and IS from more complex matrices and to concentrate the sample.
-
To a 1 mL sample, add the this compound internal standard.
-
Add 3 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.[3]
-
-
Hair Analysis: For the analysis of etomidate and its metabolite in hair, a more rigorous extraction is necessary.
-
Wash hair samples to remove external contamination.
-
Pulverize or cut the hair into small segments.
-
Incubate the hair segments in a methanol solution containing this compound.[4]
-
Agitate and sonicate the mixture to extract the analytes.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of etomidate, etomidate acid, and this compound.[1][2]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[1][2]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A gradient elution is used to achieve optimal separation and peak shape. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over a run time of 6-10 minutes.[1][2]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is the standard for detection and quantification.[1][2][5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for etomidate, etomidate acid, and this compound. For example, a common transition for etomidate is m/z 245.1 → 141.0.[5]
-
Quantitative Data
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The following tables summarize typical validation parameters from published studies.
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Etomidate | Blood | 2.5 | 2.5 - 500 | >0.999 | [1][2] |
| Etomidate Acid | Blood | 7.5 | 7.5 - 1000 | >0.999 | [1][2] |
| Etomidate | Urine | 0.5 | 0.5 - 50 | >0.9957 | [6] |
| Etomidate Acid | Urine | 1 | 1 - 100 | >0.9957 | [6] |
| Etomidate | Liver | 0.5 | 0.5 - 50 | >0.9957 | [6] |
| Etomidate Acid | Liver | 1 | 1 - 100 | >0.9957 | [6] |
| Etomidate | Kidney | 0.5 | 0.5 - 50 | >0.9957 | [6] |
| Etomidate Acid | Kidney | 1 | 1 - 100 | >0.9957 | [6] |
| Etomidate | Hair (pg/mg) | 10 | 10 - 2500 | >0.997 | [4] |
| Etomidate Acid | Hair (pg/mg) | 25 | 25 - 5000 | >0.997 | [4] |
Table 1: Summary of LC-MS/MS Method Validation Parameters for the Quantification of Etomidate and Etomidate Acid using this compound as an Internal Standard.
| Parameter | Etomidate in Blood | Etomidate Acid in Blood | Reference |
| Precision (Intra-day) | <15% | <15% | [2] |
| Precision (Inter-day) | <15% | <15% | [2] |
| Accuracy | 85-115% | 85-115% | [2] |
| Recovery | Consistent and reproducible | Consistent and reproducible | [2] |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS | [2] |
Table 2: Typical Method Performance Characteristics.
Experimental Workflow
Role in Metabolic Studies
While not a direct tracer for metabolic pathway elucidation in the same way radiolabeled compounds are, this compound is instrumental in quantitative metabolic studies. Its use as an internal standard enables the precise measurement of etomidate's disappearance and the appearance of its metabolites over time in in vitro and in vivo systems.
Etomidate is primarily metabolized in the liver by ester hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[7][8] Other minor metabolic pathways include hydroxylation, dealkylation, and dehydrogenation.[4][9][10]
Metabolic Stability Assays
In metabolic stability assays using liver microsomes or hepatocytes, this compound is used to accurately quantify the concentration of etomidate at different time points. This allows for the determination of key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t1/2).
Protocol Outline:
-
Incubate etomidate at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing a fixed concentration of this compound.
-
Process the samples as described in the bioanalytical section.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of etomidate.
-
Plot the natural logarithm of the remaining etomidate concentration versus time to determine the elimination rate constant and subsequently the in vitro half-life.
Metabolic Pathway of Etomidate
Application in Receptor Binding Assays
The primary molecular target of etomidate is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a positive allosteric modulator.[8][11] Receptor binding assays are crucial for characterizing the interaction of etomidate and its analogs with the GABA-A receptor.
Currently, the use of this compound in receptor binding assays is not a standard practice. These assays typically rely on radiolabeled ligands (e.g., [3H]azietomidate or [3H]muscimol) to detect and quantify binding to the receptor.[12][13] The high sensitivity of radiodetection is well-suited for measuring the high-affinity interactions of ligands with their receptors.
While stable isotope-labeled ligands can be used in binding assays with detection by mass spectrometry, this approach is less common. The main challenge lies in separating the bound ligand from the free ligand and then quantifying the small amount of bound ligand, which can be technically demanding. However, the principle remains a possibility for future applications.
Typical Radioligand Binding Assay Protocol
-
Membrane Preparation: Isolate cell membranes containing the GABA-A receptor from brain tissue or cultured cells.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]azietomidate) in the presence or absence of a competing unlabeled ligand (such as etomidate).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). Competition binding experiments are used to determine the inhibitory constant (Ki) of unlabeled ligands.[12][13]
Logical Relationship in Competitive Binding Assay
Conclusion
This compound is an indispensable tool in modern pharmacological research, particularly in the realm of quantitative bioanalysis. Its role as an internal standard in LC-MS/MS methods ensures the accuracy and reliability of pharmacokinetic and toxicological data for etomidate and its primary metabolite. While its direct application in metabolic pathway elucidation and receptor binding assays is limited, it provides crucial quantitative support for these studies. The methodologies and data presented in this guide underscore the importance of this compound for researchers, scientists, and drug development professionals working with etomidate and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Profile of Etomidate and Its Three Analogs in Zebrafish, Human Liver Microsomes, Human Urine and Hair Samples Using UHPLC‐Q Exactive Orbitrap‐HRMS | CoLab [colab.ws]
- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Etomidate-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Etomidate-d5, a deuterated analog of the anesthetic agent etomidate (B1671615). This guide covers its commercial availability, key chemical and physical properties, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it delves into the pharmacology of etomidate, providing insights into its mechanism of action.
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers, primarily for research purposes. It is crucial to note that this product is not intended for human or veterinary use. The following table summarizes the quantitative data available from various suppliers.
| Supplier | Catalog Number | Purity | Formulation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Price (USD) | Availability |
| Cayman Chemical | 40297 | ≥99% deuterated forms (d1-d5) | Neat liquid | C₁₄H₁₁D₅N₂O₂ | 249.3 | 3046414-03-0 | $475 / 1mg | In stock |
| MedKoo Biosciences | 126669 | >98% | To be determined | C₁₄H₁₁D₅N₂O₂ | 249.32 | 3046414-03-0 | $785 / 1mg | 2 Weeks |
| Biomol | Cay40297-1 | >99% deuterated forms (d1-d5) | Neat liquid | C₁₄H₁₁D₅N₂O₂ | 249.3 | 3046414-03-0 | €616 / 1mg | 6 - 10 business days |
| Clearsynth | CS-T-102936 | Not specified | Not specified | C₁₄H₁₁D₅N₂O₂ | 249.32 | 33125-97-2 (Unlabelled) | Request a Quote | Not specified |
| LGC Standards | TRC-E933302 | >95% (HPLC) | Neat | C₁₄D₅H₁₁N₂O₂ | 249.32 | Not specified | Request a Quote | Please enquire |
| Veeprho | DVE00673 | Not specified | Not specified | Not specified | Not specified | Not specified | Request a Quote | Not specified |
| Sapphire North America | 40297 | Not specified | Not specified | C₁₄H₁₁D₅N₂O₂ | Not specified | Not specified | Not specified | Not specified |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. The CAS number for the unlabeled compound is 33125-97-2[1][2].
Physicochemical Properties
-
IUPAC Name: ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate[3]
-
Synonyms: (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5[4][5][6][7]
-
Solubility: Soluble in DMF, DMSO, Ethanol, and Methanol[6][7].
-
Storage: Store at -20°C for long-term stability (≥ 4 years)[5][7][8]. For short-term storage, 0 - 4°C is recommended[5].
-
Shipping: Typically shipped on wet ice in the continental US; conditions may vary for other locations[7].
Experimental Protocols
Synthesis and Purification of Etomidate (Parent Compound)
-
Preparation of (R)-(+)-N-(α-methylbenzyl)glycine ethyl ester: (R)-(+)-α-methylbenzylamine is reacted with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) in a solvent such as toluene[9].
-
Formylation: The resulting ester is then formylated using formic acid[9].
-
Cyclization and Thionation: The formylated intermediate is cyclized, and a sulfur atom is introduced, often using potassium thiocyanate, to form a mercaptoimidazole intermediate[9].
-
Desulfurization: The mercapto group is removed to yield etomidate. This can be achieved using an oxidizing agent like hydrogen peroxide in an acidic medium[10].
For the synthesis of this compound, a deuterated starting material, such as phenyl-d5-magnesium bromide, could be incorporated in an appropriate step of a convergent synthesis, or a late-stage H/D exchange could be performed on a suitable precursor.
Purification of Etomidate: A patented method for the purification of crude etomidate involves the following steps[11]:
-
The crude etomidate is dissolved in a mixed solvent system of an organic solvent (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, acetonitrile (B52724), or acetone) and water with heating[11].
-
The solution is then cooled to induce crystallization[11].
-
The purified etomidate crystals are collected by filtration, washed, and dried[11].
Quantification of Etomidate in Biological Samples using this compound as an Internal Standard by UPLC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of etomidate in biological matrices like blood, plasma, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods[9][11][12][13][14][15]:
1. Sample Preparation (Protein Precipitation):
-
To 500 µL of the biological sample (e.g., blood, urine), add 1 mL of a protein precipitation solvent, typically a 1:1 (v/v) mixture of acetonitrile and methanol[12].
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation[12].
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins[12].
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis[12].
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used[9][16].
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water) and an organic component (e.g., acetonitrile)[9][11][16].
-
Flow Rate: A typical flow rate is around 0.4 mL/min[16].
-
Column Temperature: Maintained at approximately 40°C[17].
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used[9][11][16].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor and product ion transitions for both etomidate and this compound are monitored.
-
Etomidate: Precursor ion m/z 245.1, with product ions typically around m/z 141.0 and m/z 95.0[12].
-
This compound: The precursor ion will be m/z 250.1, and the product ions will be monitored accordingly.
-
-
Ion Source Parameters: These are optimized for the specific instrument and include settings for ion spray voltage, curtain gas, nebulizer gas, and source temperature[12].
-
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of etomidate and a fixed concentration of the internal standard, this compound.
-
The peak area ratio of the analyte (etomidate) to the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of etomidate in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Mechanism of Action
Etomidate's Interaction with the GABA-A Receptor
The primary mechanism of action for etomidate's anesthetic effects is its potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Etomidate acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron's membrane makes it more difficult for the neuron to fire an action potential, leading to the sedative and hypnotic effects of the drug.
Caption: Etomidate potentiates GABA-A receptor activity.
Inhibition of Cytochrome P450 Enzymes
A significant side effect of etomidate is its dose-dependent inhibition of adrenal steroid synthesis. This occurs through the inhibition of the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1)[4][5][19]. This enzyme is crucial for the conversion of 11-deoxycortisol to cortisol. The imidazole (B134444) ring of etomidate is thought to be a key structural feature responsible for this inhibitory action[4][5].
Caption: Etomidate inhibits cortisol synthesis via CYP11B1.
Conclusion
This compound is a valuable tool for researchers in pharmacology, toxicology, and drug metabolism. Its primary utility as an internal standard ensures the accuracy and reliability of quantitative analytical methods for etomidate. Understanding its commercial availability, physicochemical properties, and the underlying pharmacology of its parent compound is essential for its effective application in a research setting. This guide provides a foundational understanding to support further investigation and application of this compound in scientific research.
References
- 1. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 19. openanesthesia.org [openanesthesia.org]
Navigating the Core Technical Aspects of Etomidate-d5: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental methodologies for Etomidate-d5. Designed for the laboratory professional, this document synthesizes critical information to ensure the safe and effective use of this deuterated internal standard in research and development settings.
Safety Data Sheet (SDS) and Hazard Information
This compound, the deuterated analog of the short-acting intravenous anesthetic etomidate (B1671615), is primarily utilized as an internal standard for the quantification of etomidate in biological matrices. While a specific, comprehensive safety data sheet for this compound is not consistently available across all suppliers, the safety profile is considered analogous to that of etomidate. The health and safety data for deuterated compounds are generally assumed to be similar to their non-deuterated counterparts.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Environmental Hazard: Very toxic to aquatic life.
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | ethyl (R)-1-(1-(phenyl-d5)ethyl)-1H-imidazole-5-carboxylate |
| Synonyms | (+)-Etomidate-d5, d-Etomidate-d5, (R)-Etomidate-d5 |
| Molecular Formula | C₁₄H₁₁D₅N₂O₂ |
| Molecular Weight | 249.32 g/mol |
| Appearance | Colorless Oil or White to Off-White Solid |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
Toxicological Information
Toxicological data for this compound is limited. The data presented below is for the parent compound, etomidate, and should be considered relevant for the deuterated form.
| Toxicity Metric | Value | Species |
| LD50 (Intravenous) | 29.5 mg/kg | Mouse |
| LD50 (Intravenous) | 14.8-24.3 mg/kg | Rat |
Handling and Storage Precautions
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
-
Recommended storage temperature is typically -20°C.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Deuterated compounds should be treated as chemical waste. Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound is a critical tool in pharmacokinetic and metabolic studies of etomidate. Below are detailed methodologies for key experiments.
Quantification of Etomidate in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of etomidate in plasma.
Materials:
-
Etomidate and this compound standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
-
LC-MS/MS system with an ESI source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of etomidate and this compound in methanol.
-
Prepare a series of calibration standards and QCs by spiking blank plasma with appropriate volumes of the etomidate stock solution.
-
Prepare the internal standard (IS) working solution by diluting the this compound stock solution with methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC in a centrifuge tube, add 200 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate etomidate from matrix components (e.g., start with 95% A, ramp to 5% A, then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI):
-
Monitor the following MRM transitions (Note: specific transitions should be optimized on the instrument used):
-
Etomidate: Q1/Q3 (e.g., m/z 245.1 -> 199.1)
-
This compound: Q1/Q3 (e.g., m/z 250.1 -> 204.1)
-
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of etomidate to this compound against the concentration of the calibration standards.
-
Determine the concentration of etomidate in the unknown samples and QCs using the regression equation from the calibration curve.
-
Experimental Workflow for Etomidate Quantification
Caption: Workflow for the quantification of etomidate in plasma using this compound.
In Vitro Assessment of GABAA Receptor Modulation
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to study the effects of etomidate on GABAA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABAA receptor subunits (e.g., α1, β2, γ2)
-
Etomidate solutions of varying concentrations
-
GABA solutions of varying concentrations
-
Recording medium (e.g., ND96)
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording medium.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
To assess potentiation, apply a low concentration of GABA (EC5-10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of etomidate and record the potentiation of the current.
-
To assess direct activation, apply varying concentrations of etomidate in the absence of GABA and record any elicited current.
-
Wash the oocyte with recording medium between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents.
-
For potentiation, plot the percentage increase in current as a function of etomidate concentration to determine the EC50.
-
For direct activation, plot the current amplitude as a function of etomidate concentration to determine the EC50.
-
Signaling Pathways
Etomidate primarily exerts its effects through two main mechanisms: positive allosteric modulation of the GABAA receptor and inhibition of adrenal steroidogenesis.
Etomidate Interaction with the GABAA Receptor
Etomidate enhances the effect of the inhibitory neurotransmitter GABA by binding to a specific site on the GABAA receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for GABA, leading to a more prolonged opening of the chloride channel and subsequent hyperpolarization of the neuron, which results in the sedative and hypnotic effects.
The Use of Etomidate-d5 in GABAa Receptor Binding Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Etomidate-d5 in the study of γ-aminobutyric acid type A (GABAa) receptors. Etomidate (B1671615) is a potent intravenous general anesthetic that exerts its effects by acting as a positive allosteric modulator of GABAa receptors.[1][2] The deuterated analog, this compound, serves as a valuable tool, primarily as an internal standard, for the precise quantification of etomidate in biological samples using mass spectrometry techniques.[3][4][5] This guide details experimental protocols for both traditional radioligand binding assays and modern mass spectrometry-based approaches, presents quantitative data on etomidate's interaction with GABAa receptors, and visualizes key pathways and workflows.
Introduction to Etomidate and the GABAa Receptor
The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[6] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.[6] The receptor is a heteropentameric complex with multiple binding sites for various molecules, including benzodiazepines, barbiturates, and general anesthetics like etomidate.[7][8]
Etomidate enhances the effect of GABA by binding to an allosteric site on the GABAa receptor, located at the interface between the α and β subunits in the transmembrane domain.[8][9][10] This binding potentiates the GABA-evoked currents and, at higher concentrations, can directly activate the receptor.[11][12] The sensitivity of the GABAa receptor to etomidate is highly dependent on the specific β subunit isoform present, with receptors containing β2 or β3 subunits being more sensitive than those with β1 subunits.[13]
This compound, a deuterated version of etomidate, is chemically identical to its non-deuterated counterpart but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium.[3][4] This property makes it an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with etomidate but can be distinguished by its mass.[3][4][14]
Data on Etomidate Interaction with GABAa Receptors
The following table summarizes key quantitative data on the interaction of etomidate with GABAa receptors from various studies. It is important to note that these values are for non-deuterated etomidate, as this compound is primarily used as an internal standard and not typically characterized for its own binding affinity in the literature. However, its binding affinity is expected to be very similar to that of etomidate.
| Parameter | Value | Receptor Subtype / System | Reference |
| EC50 (Potentiation of GABA) | 0.7 ± 0.06 μM | α6β3γ2 | [15] |
| EC50 (Potentiation of GABA) | 1.3 ± 0.1 μM | α6β1-2γ2 (chimeric) | [15] |
| EC50 (Potentiation of GABA) | 1.5 μM | α1β3γ2L | [8] |
| EC50 (Direct Activation) | 23 ± 2.4 μM | α6β3γ2 | [15] |
| EC50 (Direct Activation) | 34 μM | α6β1-2γ2 (chimeric) | [15] |
| EC50 (Direct Activation) | 61 µM | α1β2γ2 | [11] |
| IC50 (Inhibition of [3H]azi-etomidate photolabeling) | 30 μM | Bovine cortex GABAa receptors | [9][10] |
Experimental Protocols
This section provides detailed methodologies for two key experimental approaches utilizing this compound in the context of GABAa receptor binding studies.
Radioligand Competitive Binding Assay
While primarily used as an internal standard, this compound can theoretically be used as a competitor in a radioligand binding assay to determine its binding affinity for the GABAa receptor. This protocol is adapted from established methods for GABAa receptor binding assays.[6][7][16]
Objective: To determine the inhibitory constant (Ki) of this compound for the GABAa receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Crude synaptic membranes from rat brain tissue or cell lines expressing specific GABAa receptor subtypes.[6][16]
-
Radioligand: A suitable radiolabeled ligand that binds to the etomidate binding site or a closely related allosteric site, such as [3H]azi-etomidate.
-
This compound: For use as the competitor.
-
Non-specific Binding Control: A high concentration of non-labeled etomidate (e.g., 100 μM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[16]
-
Scintillation Cocktail.
-
96-well plates, filter mats, and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).[16]
-
Perform a series of centrifugations to isolate the crude membrane fraction.[16]
-
Wash the membrane pellet multiple times with binding buffer.[16]
-
Resuspend the final pellet in binding buffer and determine the protein concentration. The membranes can be stored at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, binding buffer, and radioligand to the wells.[6]
-
Non-specific Binding (NSB): Add membrane preparation, a high concentration of non-labeled etomidate, and radioligand.[6]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[16]
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.[6]
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
UPLC-MS/MS Quantification of Etomidate in Binding or Functional Assays
This protocol describes the primary application of this compound as an internal standard for the accurate quantification of etomidate in samples from binding or functional assays. This method is adapted from a published UPLC-MS/MS protocol for etomidate detection in blood.[14]
Objective: To accurately measure the concentration of etomidate in experimental samples using this compound as an internal standard.
Materials:
-
UPLC-MS/MS System.
-
C18 Column. [14]
-
Mobile Phase: Acetonitrile (B52724) and 5 mmol/L ammonium (B1175870) acetate (B1210297).[14]
-
Etomidate and this compound standards.
-
Acetonitrile for protein precipitation.[14]
-
Experimental samples (e.g., supernatant from a binding assay, cell lysate from a functional assay).
Protocol:
-
Sample Preparation:
-
To a known volume of the experimental sample, add a known amount of this compound solution (internal standard).
-
Precipitate proteins by adding acetonitrile.[14]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
UPLC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Perform gradient elution with acetonitrile and ammonium acetate to separate etomidate and this compound.[14]
-
Use an electrospray ionization source in positive ion mode for detection.[14]
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of etomidate and this compound.
-
-
Data Analysis:
-
Generate a standard curve by analyzing a series of known concentrations of etomidate with a constant concentration of this compound.
-
Plot the ratio of the peak area of etomidate to the peak area of this compound against the concentration of etomidate.
-
Use the standard curve to determine the concentration of etomidate in the experimental samples based on their peak area ratios.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: GABAa receptor signaling pathway and the modulatory role of etomidate.
Caption: Workflow for a radioligand competitive binding assay.
Caption: Workflow for UPLC-MS/MS quantification of etomidate.
Conclusion
This compound is a critical tool for researchers studying the pharmacokinetics and pharmacodynamics of etomidate at the GABAa receptor. While its primary role is as an internal standard for highly accurate and precise quantification in mass spectrometry-based assays, a comprehensive understanding of traditional radioligand binding techniques provides a complete picture of the methodologies available for investigating ligand-receptor interactions. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists working to further elucidate the mechanisms of action of etomidate and other GABAa receptor modulators.
References
- 1. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro and in vivo enantioselectivity of etomidate implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The interaction of the general anesthetic etomidate with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
Deuterium Labeling Effects on Etomidate Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etomidate (B1671615) is a short-acting intravenous anesthetic agent prized for its hemodynamic stability. However, its rapid metabolism by hepatic esterases leads to a short duration of action. This technical guide explores the potential of deuterium (B1214612) labeling to favorably modulate the pharmacokinetic profile of etomidate. By strategically substituting hydrogen atoms with deuterium at metabolically labile sites, it is hypothesized that the rate of metabolic clearance can be reduced, leading to a longer half-life and increased drug exposure. This guide provides a comprehensive overview of etomidate's pharmacokinetics, the principles of deuterium labeling, and projected pharmacokinetic parameters for a deuterated etomidate analog. Detailed, albeit hypothetical, experimental protocols for the synthesis and evaluation of such a compound are presented, alongside visualizations of metabolic pathways and experimental workflows.
Introduction to Etomidate and the Rationale for Deuteration
Etomidate, (R)-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a potent hypnotic agent used for the induction of general anesthesia.[1][2] It offers the significant clinical advantage of minimal cardiovascular and respiratory depression.[2] However, its clinical utility for continuous infusion is limited by its rapid hydrolysis by hepatic esterases into an inactive carboxylic acid metabolite.[1][2] This rapid clearance results in a short duration of action.
Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, can slow down drug metabolism through the kinetic isotope effect (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.[3] When C-H bond cleavage is the rate-limiting step in a metabolic pathway, deuteration at that position can significantly decrease the rate of metabolism.[4] This can lead to an increased half-life, greater drug exposure (AUC), and potentially a more favorable dosing regimen.[5][6]
This guide will explore the theoretical application of this principle to etomidate, proposing a strategy for its deuteration and outlining the necessary experimental work to validate this approach.
Pharmacokinetics of Etomidate
Etomidate's pharmacokinetic profile is characterized by rapid distribution and elimination. It fits a three-compartment model with a terminal elimination half-life of approximately 2 to 5 hours.[1][7] The drug is highly lipophilic, leading to a large volume of distribution.[1][8]
Table 1: Pharmacokinetic Parameters of Etomidate in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 2-5 hours | [1][7] |
| Volume of Distribution (Vd) | 4.5 L/kg | [7][9] |
| Clearance (CL) | 15-20 mL/kg/min | [7][8] |
| Protein Binding | ~75% | [8][10] |
Proposed Deuteration Strategy for Etomidate
The primary metabolic pathway of etomidate is the hydrolysis of its ethyl ester to the inactive carboxylic acid, R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.[10][11] This reaction is catalyzed by hepatic esterases.[2]
To slow this metabolic conversion, the most logical site for deuterium substitution is on the ethyl group of the ester, specifically at the α-carbon. The resulting molecule would be d5-etomidate, with the ethyl group fully deuterated.
Projected Pharmacokinetic Effects of Deuterating Etomidate
Based on the principles of the KIE, deuteration of the ethyl ester of etomidate is expected to decrease the rate of its hydrolysis. This would likely result in a longer half-life and reduced clearance.
Table 2: Projected Pharmacokinetic Parameters of Deuterated Etomidate (d-Etomidate) vs. Etomidate
| Parameter | Etomidate | d-Etomidate (Projected) |
| Elimination Half-life (t½) | 2-5 hours | Increased |
| Clearance (CL) | 15-20 mL/kg/min | Decreased |
| Area Under the Curve (AUC) | Baseline | Increased |
| Cmax | Baseline | Potentially Increased |
Note: The exact quantitative changes in the pharmacokinetic parameters of deuterated etomidate would need to be determined through experimental studies.
Detailed Experimental Protocols
The following are detailed, though hypothetical, protocols for the synthesis and evaluation of deuterated etomidate.
Synthesis of Deuterated Etomidate (d-Etomidate)
A potential synthetic route for (R)-(+)-[ethyl-d5]-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (d-etomidate) could be adapted from known syntheses of etomidate and its analogs.[12][13]
Objective: To synthesize d-etomidate by esterifying the corresponding carboxylic acid with deuterated ethanol.
Materials:
-
(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid
-
Ethanol-d6 (B42895) (CD3CD2OH)
-
Thionyl chloride (SOCl2) or other esterification catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Protocol:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in anhydrous dichloromethane. Slowly add thionyl chloride at 0°C and then allow the mixture to stir at room temperature to form the acyl chloride.
-
Esterification: In a separate flask, dissolve ethanol-d6 in anhydrous dichloromethane. Cool this solution to 0°C and slowly add the previously prepared acyl chloride solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield d-etomidate.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of d-etomidate and etomidate in human liver microsomes.[4][14]
Materials:
-
d-Etomidate and etomidate
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Protocol:
-
Incubation: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-warm to 37°C.
-
Initiation: Add d-etomidate or etomidate to the reaction mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance for both compounds.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of d-etomidate and etomidate in rats.[15]
Materials:
-
d-Etomidate and etomidate formulated for intravenous administration
-
Male Sprague-Dawley rats
-
Equipment for intravenous administration and blood collection
Protocol:
-
Dosing: Administer a single intravenous bolus dose of either d-etomidate or etomidate to two groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vein.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the plasma concentrations of d-etomidate or etomidate and their primary carboxylic acid metabolite using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (t½, CL, Vd, AUC) for both compounds using appropriate software.
Visualizations
Caption: Metabolic pathway of etomidate.
Caption: Experimental workflow for deuterated etomidate evaluation.
Conclusion
While direct experimental data on the effects of deuterium labeling on etomidate pharmacokinetics are not yet available, the established principles of the kinetic isotope effect strongly suggest that this would be a viable strategy to enhance its pharmacokinetic profile. By deuterating the metabolically labile ethyl ester group, it is anticipated that the rate of hydrolysis would be reduced, leading to a longer duration of action. The experimental protocols outlined in this guide provide a roadmap for the synthesis and evaluation of a deuterated etomidate analog. Such studies would be invaluable in determining if this approach can yield a novel anesthetic agent with improved clinical utility.
References
- 1. [Pharmacokinetics of etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic evaluation study of etomidate: a randomized, open-label, 2-period crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Anesthesia - Etomidate - Pharmacokinetics [greggordon.org]
- 9. Pharmacokinetics of etomidate, a new intravenous anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Etomidate-d5 in Elucidating Etomidate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615), a potent, short-acting intravenous anesthetic, is primarily valued in clinical settings for its hemodynamic stability.[1][2] Understanding its metabolic fate is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. The primary metabolic pathway of etomidate involves rapid hydrolysis by hepatic esterases to its inactive carboxylic acid metabolite, R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, also known as etomidate acid.[1][3] Stable isotope-labeled internal standards are indispensable tools in modern quantitative bioanalysis, offering unparalleled accuracy and precision.[4] Etomidate-d5, a deuterated analog of etomidate, serves as the gold standard internal standard for the sensitive and specific quantification of etomidate and its metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the role of this compound in studying etomidate metabolism, complete with experimental protocols, quantitative data, and workflow visualizations.
The Pivotal Role of this compound as an Internal Standard
In quantitative LC-MS/MS assays, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, while being distinguishable by mass. This compound, with five deuterium (B1214612) atoms on the phenyl ring, perfectly fits this role.[5][6] Its chemical and physical properties are nearly identical to etomidate, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] The mass difference of 5 Daltons allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise and accurate quantification.
The following diagram illustrates the logical relationship of how this compound functions as an internal standard in a typical quantitative bioanalytical workflow.
References
- 1. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. borgeslab.org [borgeslab.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Application Note: Quantitative Analysis of Etomidate in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an Etomidate-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Etomidate (B1671615) in biological matrices, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). The protocol employs Etomidate-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This document provides comprehensive experimental protocols for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers in clinical and forensic toxicology, as well as for professionals in drug development.
Introduction
Etomidate is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation. Its rapid metabolism and potent effects necessitate reliable analytical methods for its monitoring in biological fluids. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of Etomidate. The use of a deuterated internal standard, this compound, is crucial for correcting potential variations during sample preparation and instrumental analysis, thereby enhancing the reliability of quantitative results.
Experimental Protocols
Sample Preparation
Two primary methods for the extraction of Etomidate from biological matrices are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the sample matrix, available resources, and desired sample throughput.
1.1. Solid-Phase Extraction (SPE) Protocol for Plasma Samples
This protocol is adapted for the extraction of basic drugs from plasma using a polymeric SPE sorbent.
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a suitable buffer, such as 0.1 M phosphate (B84403) buffer (pH 9), to the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., C18, 200 mg, 3 mL) by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of an appropriate organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) (e.g., 9:1 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
-
1.2. Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
This protocol is a general procedure for the extraction of basic and neutral drugs from urine.
-
Sample Pre-treatment:
-
To 5 mL of urine sample in a screw-cap tube, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add a suitable buffer to adjust the pH to approximately 9 (e.g., sodium borate (B1201080) buffer).
-
-
Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).
-
Cap the tube and vortex mix vigorously for 2 minutes.
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of Etomidate. Instrument conditions should be optimized for the specific equipment used.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Etomidate | 141 | 105 | 77 |
| This compound | 146 | 110 | 82 |
Note: The fragment ions for Etomidate are based on documented mass spectra.[2][3][4] The ions for this compound are predicted based on the +5 Da shift of the phenyl-containing fragments.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of Etomidate.
| Parameter | Matrix | Method | Linearity Range | LOD | LOQ | Reference |
| Linearity | e-liquid | GC-MS | 20–500 µg/mL | 0.3 µg/mL | 1 µg/mL | [1] |
| Linearity | Rat Plasma | Portable MS | 100–2,000 ng/mL | - | 100 ng/mL | [4] |
| Accuracy | Rat Plasma | Portable MS | 87.6%−104.0% | - | - | [4] |
Experimental Workflow
Caption: Workflow for the GC-MS analysis of Etomidate.
Discussion
This application note provides a comprehensive framework for the quantitative analysis of Etomidate in biological samples using GC-MS with a deuterated internal standard. The detailed protocols for sample preparation using either SPE or LLE offer flexibility depending on the laboratory's needs and the sample matrix. The provided GC-MS parameters, including the selected ions for monitoring, are a solid starting point for method development and validation. Researchers should perform their own validation studies to ensure the method meets the specific requirements of their application, including assessments of linearity, accuracy, precision, and limits of detection and quantification. The use of this compound as an internal standard is highly recommended to achieve the most accurate and reliable results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. High Resolution Mass Spectrometry Fragmentation Rules of Etomidate and Its Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Sample Preparation of Etomidate-d5 in Plasma
Introduction: Etomidate (B1671615) is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation. Etomidate-d5, a deuterated analog, serves as an ideal internal standard (IS) for quantitative bioanalysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Accurate quantification of etomidate in plasma is critical for pharmacokinetic and toxicokinetic studies. The complexity of the plasma matrix, rich in proteins and other endogenous components, necessitates a robust sample preparation strategy to ensure analytical accuracy, precision, and sensitivity.
This document provides a comparative overview and detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for the analysis of this compound in plasma.
Comparison of Sample Preparation Methods
The selection of an appropriate sample preparation technique is a balance between recovery, cleanliness, throughput, and cost. The following table summarizes key quantitative parameters for each method based on published literature for etomidate and analogous compounds.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | 80-95% (General) | 97-104%[2] | >85% |
| Matrix Effect | Low to Moderate | Can be significant | Moderate |
| Lower Limit of Quantification (LLOQ) | ~1.25 ng/mL (General)[3] | 0.1 - 2.5 ng/mL[4] | 0.1 ng/mL[4] |
| Throughput | Moderate (amenable to automation) | High, simple procedure | Low to Moderate, labor-intensive |
| Selectivity | High | Low | Moderate to High |
| Cost per Sample | High | Low | Low |
Method 1: Protein Precipitation (PPT)
Application Note: Protein precipitation is a rapid, simple, and high-throughput technique for removing the majority of proteins from plasma samples. It is often the method of choice for discovery-phase studies due to its speed and low cost. Acetonitrile (B52724) is a highly effective precipitating agent for etomidate analysis, yielding high recovery.[2] While efficient at protein removal, this method may result in significant matrix effects due to the co-extraction of other endogenous components, potentially impacting assay sensitivity and reproducibility.
Experimental Protocol: Acetonitrile Precipitation
1. Materials:
-
Blank plasma
-
This compound internal standard (IS) working solution
-
Ice-cold Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
2. Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound IS working solution to the plasma sample.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of ACN to plasma).
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent for analysis.
Method 2: Solid-Phase Extraction (SPE)
Application Note: SPE provides a more selective and cleaner extract compared to PPT by utilizing specific physicochemical interactions between the analyte and a solid sorbent. This results in reduced matrix effects and often improved sensitivity. For etomidate, a non-polar compound, a reversed-phase sorbent like C18 or a polymeric sorbent is suitable.[3] The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. While more time-consuming and costly than PPT, SPE is ideal for methods requiring lower detection limits and higher precision. A method for etomidate in postmortem specimens utilized a solid-phase base extraction.
Experimental Protocol: Reversed-Phase SPE (C18)
1. Materials:
-
Blank plasma
-
This compound IS working solution
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
Wash solvent (e.g., 10:90 Methanol:Water)
-
SPE vacuum manifold or positive pressure processor
2. Procedure:
-
Sample Pre-treatment: Pipette 500 µL of plasma into a tube. Add the this compound IS and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply slow, consistent flow (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solvent (10:90 Methanol:Water) to remove polar interferences.
-
Elution: Elute this compound and the analyte with 1 mL of the elution solvent (90:10 Methanol:Water) into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at approximately 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Method 3: Liquid-Liquid Extraction (LLE)
Application Note: LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a classic, cost-effective technique that can provide very clean extracts if the appropriate solvent is chosen. For etomidate, a relatively non-polar drug, solvents like diethyl ether or methyl tert-butyl ether (MTBE) are effective. A validated method for etomidate and its analogs in blood utilized diethyl ether for extraction.[4] The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral state, maximizing its partitioning into the organic solvent.
Experimental Protocol: Diethyl Ether Extraction
1. Materials:
-
Blank plasma
-
This compound IS working solution
-
Diethyl Ether, HPLC grade
-
pH 7.4 Phosphate (B84403) Buffer
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Sample Aliquoting: Pipette 500 µL of plasma into a glass test tube.
-
Internal Standard Spiking: Add the this compound IS working solution.
-
Buffering: Add 500 µL of pH 7.4 phosphate buffer and briefly vortex.
-
Extraction Solvent Addition: Add 3 mL of diethyl ether to the tube.
-
Extraction: Cap the tube securely and vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube, being careful not to aspirate any of the lower aqueous layer.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream at room temperature. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Quantitative Analysis of Etomidate in Urine by LC-MS/MS Using a Deuterated Internal Standard
Application Note
For research, scientific, and drug development professionals.
Abstract
This application note presents a detailed and robust method for the quantitative analysis of etomidate (B1671615) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes Etomidate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is suitable for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and drug monitoring. All quantitative data and experimental parameters are presented in detail to allow for easy implementation and validation in a laboratory setting.
Introduction
Etomidate is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for procedural sedation. Due to its potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. This application note describes a validated LC-MS/MS method for the determination of etomidate in urine. The use of this compound as an internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable quantification.[1] The sample preparation involves a simple and efficient protein precipitation step with acetonitrile, making it suitable for high-throughput analysis.[2]
Experimental
Materials and Reagents
-
Etomidate standard
-
This compound internal standard[3]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
-
Human urine (blank)
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of etomidate from urine samples.
-
Sample Thawing: Allow frozen urine samples to thaw completely at room temperature.
-
Aliquoting: In a clean microcentrifuge tube, pipette 500 µL of the urine sample.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 1 mL of a 1:1 (v/v) acetonitrile/methanol solution to the urine sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.
-
Injection: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is performed on a C18 column with gradient elution.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.02% Formic Acid + 2 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile:Water with 0.02% Formic Acid + 2 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 0 | 100 |
| 6.0 | 0 | 100 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
This gradient program is based on a published method and may require optimization for different LC systems and columns.[4]
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Auxiliary Gas (GS2) | 55 psi |
| Collision Gas (CAD) | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Etomidate | 245.1 | 141.0 | Quantitative |
| Etomidate | 245.1 | 95.0 | Qualitative |
| This compound | 250.1 | 146.0 | Quantitative |
| This compound | 250.1 | 100.0 | Qualitative |
Note: The MRM transitions for this compound are predicted based on the fragmentation of etomidate and the position of the deuterium (B1214612) labels on the phenyl ring. These transitions should be confirmed and optimized by the user.
Results and Discussion
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters for Etomidate in Urine
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL[5], 0.4 - 120.0 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[2] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[2], 0.4 ng/mL[6] |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy | Within ±15% of the nominal concentration |
| Extraction Recovery | > 84%[2] |
| Matrix Effect | Within acceptable limits (e.g., 5.42% to 18.47%)[2] |
| Stability | Stable under tested conditions (e.g., freeze-thaw, short-term benchtop) |
Visualization of Experimental Workflow
The overall experimental workflow for the quantitative analysis of etomidate in urine is depicted in the following diagram.
Caption: Experimental workflow for the quantitative analysis of etomidate in urine.
Signaling Pathway and Logical Relationships
The logical relationship for quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.
Caption: Logical diagram for quantification using an internal standard method.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of etomidate in human urine. The use of this compound as an internal standard ensures the accuracy of the results by compensating for matrix effects and variations in sample processing. The simple protein precipitation sample preparation protocol allows for a high throughput of samples. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
- 1. High Resolution Mass Spectrometry Fragmentation Rules of Etomidate and Its Structural Analogues. | Semantic Scholar [semanticscholar.org]
- 2. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. High Resolution Mass Spectrometry Fragmentation Rules of Etomidate and Its Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of Etomidate Utilizing Etomidate-d5 as an Internal Standard
Application Note
This document outlines a robust and sensitive method for the quantitative analysis of etomidate (B1671615) in various biological matrices using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard, Etomidate-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for pharmacokinetic studies, forensic analysis, and monitoring of etomidate in clinical and research settings.
Principle
The method involves the extraction of etomidate and the internal standard, this compound, from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Sample Preparation (Human Hair)
This protocol is adapted for the extraction of etomidate from human hair samples.[1]
-
Decontamination: Wash hair samples to remove external contaminants.
-
Homogenization: Weigh 20 mg of hair and add 1 mL of methanol (B129727) containing this compound at a concentration of 50 pg/mg.
-
Milling: Mill the sample at a temperature below 4°C.
-
Centrifugation: Centrifuge the homogenized sample.
-
Injection: Inject 5 µL of the resulting supernatant into the UHPLC-MS/MS system for analysis.
Sample Preparation (Blood)
This protocol describes the extraction of etomidate from blood samples.[2]
-
Sample Aliquoting: Take 1 mL of a blank blood sample.
-
Internal Standard Spiking: Add 3 µL of a 100 ng/mL this compound internal standard solution.
-
Liquid-Liquid Extraction: Add 3 mL of diethyl ether, vortex the mixture, and then centrifuge.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, dry it, and then redissolve the residue for analysis.
HPLC-MS/MS Method
The following are typical chromatographic and mass spectrometric conditions for the analysis of etomidate.
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18 column (e.g., Agilent Extend C18, 3.0 × 100 mm, 3.5 µm)[3] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 5 mmol/L ammonium (B1175870) acetate[4][5] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Column Temperature | 29-31 °C[7] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][5] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-MS/MS method for etomidate analysis in various matrices.
Table 1: Linearity and Detection Limits for Etomidate Analysis
| Matrix | Analyte | Linearity Range | Correlation Coefficient (r) | LOD | LOQ |
| Hair[1] | Etomidate | Not Specified | > 0.997 | 1 pg/mg | 10 pg/mg |
| Blood[2] | Etomidate | 0.1 - 10 ng/mL | > 0.999 | 0.05 ng/mL | 0.1 ng/mL |
| Blood[4][5] | Etomidate | Not Specified (LLOQ provided) | > 0.999 | Not Specified | 2.5 ng/mL |
| Plasma[6] | Etomidate | 0.1 - 10 µg/mL | > 0.99 | Not Specified | Not Specified |
Table 2: Method Precision and Accuracy for Etomidate Analysis in Hair [1]
| Analyte | Concentration Level | Intra-day Precision | Inter-day Precision | Accuracy |
| Etomidate | Multiple Levels | < 10.13% | < 10.13% | 92.12% - 110.72% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of etomidate using HPLC-MS/MS with this compound as an internal standard.
Caption: General workflow for Etomidate analysis.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during method validation to ensure reliable and accurate results.
Caption: Key parameters for method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
- 7. CN104569264A - Measuring method for etomidate related substances - Google Patents [patents.google.com]
- 8. Methodology for the analysis of etomidate and its enantiomer by HPLC [pharmacia.pensoft.net]
Application Notes and Protocols for the Use of Etomidate-d5 in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Etomidate-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of etomidate (B1671615). The information is intended to guide researchers in developing robust and reliable bioanalytical methods for quantifying etomidate and its primary metabolite, etomidate acid, in various biological matrices.
Introduction to Etomidate and the Role of this compound in DMPK
Etomidate is a short-acting intravenous anesthetic agent used for the induction of general anesthesia.[1] Its rapid metabolism and pharmacokinetic profile are of significant interest in clinical and forensic toxicology. Etomidate is primarily metabolized in the liver and plasma by esterases through hydrolysis to its inactive carboxylic acid metabolite, etomidate acid.[2][3]
In DMPK studies, accurate quantification of a drug and its metabolites is crucial. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound is chemically identical to etomidate, with five hydrogen atoms replaced by deuterium. This mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior is critical for correcting variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise data.
Key Applications of this compound in DMPK Studies
-
Pharmacokinetic (PK) Studies: this compound is an essential tool for accurately determining the pharmacokinetic parameters of etomidate, such as absorption, distribution, metabolism, and excretion (ADME).
-
Bioequivalence (BE) Studies: In the development of generic formulations of etomidate, this compound is used to ensure the precision and accuracy of the analytical method for comparing the bioavailability of the test and reference products.
-
Toxicokinetic (TK) Studies: In preclinical safety evaluations, this compound helps in the reliable quantification of etomidate exposure in animal models.
-
Forensic Toxicology: Accurate quantification of etomidate and its metabolites is critical in forensic investigations, and this compound serves as a reliable internal standard for this purpose.
Experimental Protocols
Bioanalytical Method for Etomidate and Etomidate Acid in Human Blood using UPLC-MS/MS
This protocol is adapted from the method described by Wang et al. (2023) for the simultaneous quantification of etomidate and etomidate acid in blood.[4][5]
3.1.1. Materials and Reagents
-
Etomidate reference standard
-
Etomidate acid reference standard
-
This compound (for preparation of Etomidate acid-d5 internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.1.2. Preparation of Internal Standard (Etomidate Acid-d5)
The internal standard, etomidate acid-d5, is obtained through the alkaline hydrolysis of this compound.[4][5]
3.1.3. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (Etomidate acid-d5).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
3.1.4. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mmol/L Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient elution over approximately 6 minutes.[4][5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.1.5. Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Etomidate | 245.1 | 199.1 |
| Etomidate Acid | 217.1 | 171.1 |
| Etomidate Acid-d5 | 222.1 | 176.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
3.1.6. Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data (from literature) |
| Linearity (r²) | > 0.99 | > 0.999 for both etomidate and etomidate acid[4][5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Etomidate: 2.5 ng/mL; Etomidate Acid: 7.5 ng/mL in blood[4][5] |
| Precision (%CV) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated in the provided search results. |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Not explicitly stated in the provided search results. |
| Recovery | Consistent, precise, and reproducible | Not explicitly stated in the provided search results. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Not explicitly stated in the provided search results. |
Representative DMPK Study Protocol: Pharmacokinetics of Etomidate in Rats
This protocol outlines a basic design for a pharmacokinetic study of etomidate in rats, incorporating the use of this compound as an internal standard for sample analysis.
4.1. Study Design
-
Animal Model: Male Sprague-Dawley rats (n=6 per group)
-
Drug Administration: Intravenous (IV) bolus injection of etomidate at a clinically relevant dose (e.g., 2 mg/kg).
-
Blood Sampling: Serial blood samples (e.g., 100 µL) collected from the tail vein at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.
-
Sample Processing: Plasma to be separated and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples to be analyzed for etomidate and etomidate acid concentrations using the validated UPLC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters.
4.2. Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Visualizations
Etomidate Metabolism Pathway
Caption: Metabolic pathway of etomidate to etomidate acid.
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalysis of etomidate using this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of etomidate and its primary metabolite, etomidate acid, in DMPK studies. The use of a stable isotope-labeled internal standard minimizes analytical variability and ensures high-quality data for pharmacokinetic, bioequivalence, and toxicokinetic evaluations. The protocols and information provided herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Etomidate - Wikipedia [en.wikipedia.org]
- 2. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etomidate-d5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Etomidate-d5 in cell-based assays. While primarily intended for use as an internal standard in mass spectrometry-based quantification of etomidate[1][2], its structural and functional similarity to etomidate (B1671615) allows for its application in functional cell-based assays to study GABAergic neurotransmission and steroidogenesis.
Introduction
Etomidate is a potent short-acting intravenous anesthetic agent that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor[3][4]. Its deuterated analog, this compound, contains five deuterium (B1214612) atoms, which increases its molecular weight, making it an ideal internal standard for quantification of etomidate via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. Beyond its use as a standard, the biological activity of this compound is presumed to be identical to that of etomidate, allowing its use in functional assays to investigate the molecular mechanisms of etomidate's action.
Key Cellular Effects of Etomidate:
-
Positive Allosteric Modulation of GABA-A Receptors: Etomidate enhances the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization[3]. It exhibits selectivity for GABA-A receptors containing β2 or β3 subunits[4].
-
Inhibition of Adrenal Steroidogenesis: Etomidate is a potent inhibitor of the cytochrome P450 enzymes CYP11B1 and CYP11B2, which are critical for the synthesis of cortisol and aldosterone (B195564), respectively[1][3]. This can lead to adrenal suppression[5].
Quantitative Data Summary
The following tables summarize key quantitative data for etomidate from in vitro studies. This data is essential for designing cell-based assays and interpreting results.
Table 1: Receptor and Channel Activity of Etomidate
| Target | Assay Type | Parameter | Value | Reference |
| GABA-A Receptor | Radioligand Binding | IC50 | 15.7 µM | [1] |
| Voltage-gated Sodium Channels (Na_v) | Radioligand Binding | IC50 | 387 µM | [1] |
| L-type Voltage-gated Calcium Channels (Ca_v) | Radioligand Binding | IC50 | 950 µM | [1] |
| GABA-A Receptor | Electrophysiology (potentiation of EC5 GABA) | EC50 | 1.5 µM | [6] |
| GABA-A Receptor | Electrophysiology (direct activation) | EC50 | ~50 µM | [7] |
Table 2: Enzyme Inhibition by Etomidate
| Enzyme | Assay Type | Parameter | Value | Reference |
| CYP11B1 | Enzyme Activity Assay | IC50 | 0.5 nM | [1] |
| CYP11B2 | Enzyme Activity Assay | IC50 | 0.1 nM | [1] |
| Cortisol Synthesis | Cultured Adrenal Cells | IC50 | 1 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Modulation Assay using a Fluorescent Membrane Potential Dye
This protocol describes a cell-based assay to measure the potentiation of GABA-A receptor activity by this compound in a cell line stably expressing GABA-A receptors (e.g., HEK293 cells). The assay utilizes a fluorescent membrane potential-sensitive dye to detect changes in chloride ion flux.
Materials:
-
HEK293 cells stably expressing a GABA-A receptor subtype of interest
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA (γ-Aminobutyric acid)
-
This compound
-
Picrotoxin (B1677862) (GABA-A receptor antagonist)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with fluidic handling capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-GABA-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the dye solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer (provided with the dye kit) to achieve the desired final concentrations.
-
Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Prepare a solution of picrotoxin as a negative control.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for 3-5 minutes.
-
Add the GABA solution to the wells and immediately begin recording the fluorescence signal for 2-3 minutes.
-
For antagonist controls, pre-incubate with picrotoxin before the addition of this compound and GABA.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity in response to GABA and this compound.
-
Plot the concentration-response curve for this compound and determine the EC50 value for the potentiation of the GABA response.
-
Protocol 2: Cortisol Secretion Assay in Adrenocortical Cells
This protocol outlines a method to assess the inhibitory effect of this compound on ACTH-stimulated cortisol production in a human adrenocortical cell line (e.g., H295R).
Materials:
-
H295R human adrenocortical carcinoma cell line
-
DMEM/F12 medium
-
Horse Serum
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Penicillin-Streptomycin
-
Adrenocorticotropic hormone (ACTH)
-
This compound
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation)
-
24-well cell culture plates
-
Cortisol ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture H295R cells in DMEM/F12 supplemented with horse serum, ITS+ Premix, and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well plates and allow them to reach 80-90% confluency.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Prepare a solution of ACTH in culture medium.
-
Wash the cells with fresh medium.
-
Add the this compound dilutions to the wells and pre-incubate for 1 hour.
-
Add ACTH to the wells to stimulate cortisol production and incubate for 24-48 hours. Include wells with no treatment, ACTH alone, and ACTH with forskolin as controls.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ACTH-stimulated cortisol production for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value for the inhibition of cortisol synthesis.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound enhances GABA-A receptor signaling.
Caption: this compound inhibits cortisol and aldosterone synthesis.
Experimental Workflow Diagram
Caption: Workflow for GABA-A receptor modulation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|P450| GlpBio [glpbio.cn]
- 3. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 4. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Etomidate-d5 in Preclinical Research
Introduction
Etomidate (B1671615) is an ultrashort-acting, non-barbiturate intravenous anesthetic agent known for its rapid onset of hypnosis, stable hemodynamic profile, and minimal respiratory depression.[1][2][3] These characteristics make it a valuable tool for anesthetic induction, particularly in hemodynamically unstable patients.[1][3] Etomidate primarily exerts its effect by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[1][3] In preclinical animal studies, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of etomidate is crucial for drug development and safety assessment. Etomidate-d5, a deuterated analog of etomidate, is an indispensable tool in this research, primarily serving as an internal standard for the precise quantification of etomidate in biological matrices.
Primary Application: Internal Standard in Bioanalysis
This compound is intended for use as an internal standard (IS) for the quantification of etomidate by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[5] Because deuterated standards are chemically identical to the analyte, they co-elute and exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[5][6] This allows for the correction of variability introduced by matrix effects, ion suppression, or sample processing losses, leading to highly accurate and precise measurements.[5][7]
Data Presentation
Quantitative data from various preclinical and clinical studies are summarized below to provide a reference for experimental design.
Table 1: Etomidate Dosing in Preclinical and Clinical Settings
| Species/Population | Dosing Regimen | Application | Reference(s) |
| Rats | ED₅₀: 0.9 mg/kg | Anesthetic Induction | [8] |
| Rats (Pregnant) | 0.17 times the human induction dose of 0.3 mg/kg | Reproduction Study (noted fetal deaths) | [2] |
| Dogs | Low-dose: 0.1 mg/kg bolus + 0.05 mg/kg/min infusion | Cerebral Hypoperfusion Study | [9] |
| Humans (Adults) | 0.2 - 0.6 mg/kg IV over 30-60 seconds | Anesthetic Induction | [2][10][11] |
| Humans (Pediatric >10 yrs) | 0.3 mg/kg (range: 0.2 - 0.6 mg/kg) IV | Anesthetic Induction | [2][10] |
| Humans (Procedural Sedation) | Initial: 0.1 - 0.2 mg/kg IV; additional: 0.05 - 0.1 mg/kg as needed | Procedural Sedation | [10] |
Table 2: Pharmacokinetic Parameters of Etomidate
| Parameter | Value | Species/Context | Reference(s) |
| Protein Binding | ~75% - 77% | Human | [2][12] |
| Metabolism | Rapidly hydrolyzed by hepatic esterases to inactive etomidate acid.[1][13][14] | Human, Animals | [1][13][14] |
| Distribution Half-Life | 2.6 and 20 minutes | Human | [14] |
| Elimination Half-Life | ~75 minutes to 4-5 hours | Human | [2][14] |
| Excretion | ~75% of the dose excreted in urine within the first day.[2] | Human | [2] |
| Minimal Anesthetic Plasma Level | ≥ 0.23 mcg/mL (0.23 µg/mL) | Human | [2][14] |
Table 3: Example UPLC-MS/MS Method Parameters for Etomidate Quantification
| Parameter | Specification | Reference(s) |
| Analytical Method | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [15] |
| Internal Standard | This compound (or its metabolite Etomidate acid-d5) | [4][15] |
| Column | C18 reversed-phase column | [5][15] |
| Mobile Phase | Gradient elution with Acetonitrile and 5 mmol/L Ammonium Acetate | [15] |
| Ionization Mode | Electrospray Ionization, Positive Ion Mode (ESI+) | [5][15] |
| Lower Limit of Quantification (LLOQ) | Etomidate: 2.5 ng/mL; Etomidate Acid: 7.5 ng/mL (in blood) | [15] |
| Linearity Range (Etomidate) | 210 - 2,000 ng/mL (in rat plasma) | [8] |
Experimental Protocols
Protocol 1: General Workflow for a Preclinical Pharmacokinetic Study
This protocol outlines the key steps for conducting a PK study of etomidate in a rodent model.
-
Animal Model Selection: Select appropriate animal models (e.g., Sprague-Dawley rats). Acclimate animals according to institutional guidelines.
-
Dosing Formulation: Prepare etomidate solution for intravenous (IV) administration. A common formulation is a 0.2% solution in 35% propylene (B89431) glycol.[3]
-
Administration: Administer etomidate via IV bolus injection. An induction dose is typically in the range of 0.3 - 0.9 mg/kg.[8][10]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein catheter) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify etomidate concentrations in plasma samples using a validated LC-MS/MS method with this compound as the internal standard (see Protocols 2 & 3).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using non-compartmental or compartmental analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. lcms.cz [lcms.cz]
- 8. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of etomidate on cerebral metabolism and blood flow in a canine model for hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etomidate Monograph for Professionals - Drugs.com [drugs.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Clinical and Molecular Pharmacology of Etomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. [Pharmacokinetics of etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Mass Spectrometry Settings for the Detection of Etomidate-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the optimal detection of Etomidate-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Etomidate (B1671615), commonly used as an internal standard for the accurate quantification of Etomidate in biological samples.[1][2] The following protocols and settings are designed to provide high sensitivity and reproducibility for research and drug development applications.
Introduction
Etomidate is a short-acting intravenous anesthetic agent that is also monitored for its potential for abuse.[3] Accurate quantification of etomidate in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1][2]
This application note details a robust LC-MS/MS method for the analysis of this compound, which is typically used to quantify etomidate. The preferred method utilizes Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Etomidate and this compound from plasma, serum, and urine samples.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
0.22 µm syringe filters
Procedure:
-
Pipette 500 µL of the biological sample (e.g., blood or urine) into a 1.5 mL microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 1 mL of a 1:1 (v/v) mixture of acetonitrile and methanol for protein precipitation.[4]
-
Vortex the tube for 30 seconds to ensure thorough mixing and precipitation of proteins.[4]
-
Centrifuge the sample at 10,000 r/min for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm organic membrane filter into an LC-MS vial for analysis.[4]
Liquid Chromatography (LC) Method
Instrumentation:
-
UPLC/HPLC system
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Agilent Extend C18, 3.0 x 100 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C - 40°C |
| Gradient Elution | A gradient elution is typically performed over approximately 6 minutes. An example gradient is provided below. |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 4.0 | 15 | 85 |
| 5.0 | 15 | 85 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
Ionization Source:
Electrospray Ionization (ESI) is the preferred ionization method for Etomidate and its deuterated analog due to their chemical properties. ESI is highly efficient for ionizing polar molecules. Operation in positive ion mode is recommended.
MS Parameters:
The following table summarizes the recommended starting parameters for a triple quadrupole mass spectrometer. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ion Source | ESI, Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Auxiliary Gas (GS2) | 55 psi |
| Collision Gas (CAD) | Medium |
Quantitative Data and MRM Settings
The following tables provide the Multiple Reaction Monitoring (MRM) transitions and compound-dependent parameters for Etomidate. The parameters for this compound will be similar, with a shift in the precursor ion mass.
Table 1: MRM Transitions for Etomidate and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Etomidate | 245.1 | 199.1, 147.1 |
| This compound | 250.1 | To be determined |
Note: The precursor ion for this compound is predicted based on the addition of 5 Daltons to the mass of Etomidate. The product ions and optimal collision energies should be determined empirically by infusing an this compound standard solution into the mass spectrometer.
Table 2: Optimized Compound-Dependent MS Parameters for Etomidate (as a starting point for this compound optimization)
| Analyte | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| Etomidate | 100 | 10 | 25 | 12 |
Method Validation and Performance
When using this compound as an internal standard for the quantification of Etomidate, the method should be validated according to regulatory guidelines. Typical performance characteristics are:
-
Linearity: The calibration curve for etomidate is typically linear over a range of 0.5 to 1000 ng/mL, with correlation coefficients (r²) greater than 0.99.[5]
-
Lower Limit of Quantification (LLOQ): LLOQs for etomidate in biological matrices are generally in the range of 0.4 to 2.5 ng/mL.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship of MS Parameters
Caption: Mass spectrometry detection pathway for this compound.
References
- 1. Rapid Screening of Etomidate and Its Analogs in Seized e-Liquids Using Thermal Desorption Electrospray Ionization Coupled with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
Application Notes and Protocols for the Quantification of Etomidate and its Analogs Using Etomidate-d5 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etomidate (B1671615), a short-acting intravenous anesthetic, and its analogs are of significant interest in clinical and forensic toxicology. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and abuse detection. Etomidate-d5, a deuterated analog of etomidate, serves as an ideal internal standard (IS) for mass spectrometry-based quantification methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the quantification of etomidate and its primary metabolite, etomidate acid, in various biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of UPLC-MS/MS methods for the analysis of etomidate and its analogs in different biological matrices.
Table 1: Method Validation Parameters for Etomidate and Etomidate Acid in Human Blood
| Parameter | Etomidate | Etomidate Acid | Reference |
| Linearity Range | 0.1 - 10 ng/mL | 1 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | [1] |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | [1] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | [1] |
Table 2: Method Validation Parameters for Etomidate and Etomidate Acid in Human Urine
| Parameter | Etomidate | Etomidate Acid | Reference |
| Linearity Range | 0.5 - 50 ng/mL | 1 - 100 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | [2][3] |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.5 ng/mL | [2][3] |
| Correlation Coefficient (r) | > 0.9950 | > 0.9950 | [2][3] |
| Extraction Recovery | > 84.25% | > 84.25% | [2][3] |
| Matrix Effect | 5.42% - 18.47% | 5.42% - 18.47% | [2][3] |
Table 3: Method Validation Parameters for Etomidate and Etomidate Acid in Human Hair
| Parameter | Etomidate | Etomidate Acid | Reference |
| Linearity Range | 0.25 - 50 pg/mg | 2 - 250 pg/mg | [4] |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mg | 2 pg/mg | [4] |
| Correlation Coefficient (r) | > 0.997 | > 0.997 | [4] |
| Intra- and Inter-assay Precision | < 15% | < 15% | [4] |
Experimental Protocols
The following are detailed protocols for the analysis of etomidate and its analogs in various biological matrices.
Protocol 1: Quantification of Etomidate and Etomidate Acid in Human Blood
This protocol is based on the method described by Qian et al. (2025).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of blank blood sample into a clean centrifuge tube.
-
Add 3 µL of 100 ng/mL this compound internal standard solution.
-
Add 3 mL of diethyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: C18 column (specific dimensions not provided in the source)
-
Mobile Phase:
-
A: 5 mmol/L ammonium (B1175870) acetate (B1210297) in water
-
-
Gradient Elution: A 6-minute gradient elution was performed.[5][6]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[5][6]
-
Monitored Transitions: Specific m/z transitions for etomidate, etomidate acid, and this compound need to be optimized based on the instrument.
Protocol 2: Quantification of Etomidate and Etomidate Acid in Human Urine
This protocol is based on the method described by Xiang et al. (2023).[2][3]
1. Sample Preparation (Protein Precipitation)
-
Pipette 1 mL of urine sample into a centrifuge tube.
-
Add an appropriate amount of this compound internal standard.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and filter.
-
Inject an aliquot of the filtrate into the HPLC-MS/MS system.
2. HPLC-MS/MS Conditions
-
HPLC System: High-Performance Liquid Chromatography system
-
Column: C18 column
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 3: Quantification of Etomidate and Etomidate Acid in Human Hair
This protocol is based on the method described by Son et al. (2022).[4]
1. Sample Preparation
-
Wash hair samples to remove external contaminants.
-
Segment the hair samples as required.
-
Add an appropriate amount of this compound internal standard.
-
Extract the analytes from the hair using methanol (B129727) with stirring.
-
Centrifuge the mixture and collect the supernatant.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Liquid Chromatography system
-
Chromatographic Separation Time: 10 minutes
-
Mass Spectrometer: Tandem mass spectrometer
Visualizations
Signaling Pathway of Etomidate
Etomidate's primary mechanism of action is the potentiation of the gamma-aminobutyric acid type A (GABA_A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[7][8][9] This leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia.
Caption: Etomidate's Mechanism of Action at the GABAA Receptor.
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantification of etomidate and its analogs in biological samples using UPLC-MS/MS.
Caption: General workflow for etomidate quantification.
References
- 1. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Etomidate and Etomidate Acid in Urine Using HPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of etomidate and etomidate acid in hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Etomidate-d5 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Etomidate-d5 as an internal standard to mitigate matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of etomidate (B1671615). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS analysis of etomidate using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for etomidate and/or this compound (e.g., fronting, tailing, or splitting) | 1. Incompatible injection solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion. 2. Column overload: Injecting too much analyte can saturate the column, leading to broadened and asymmetric peaks. 3. Column contamination or degradation: Buildup of matrix components on the column can lead to poor peak shape and loss of resolution. | 1. Solvent Matching: Ensure the final sample solvent composition is as close as possible to the initial mobile phase. If a strong solvent is necessary for solubility, minimize the injection volume. 2. Reduce Injection Load: Decrease the injection volume or dilute the sample. 3. Column Maintenance: Implement a column wash step between injections. If the problem persists, consider replacing the analytical column. |
| High variability in the etomidate/Etomidate-d5 peak area ratio | 1. Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of this compound will lead to variable results. 2. Significant and Variable Matrix Effects: The matrix effect may be too severe or variable between samples to be fully compensated by the internal standard. 3. Analyte and Internal Standard Not Co-eluting: A slight chromatographic separation between etomidate and this compound can expose them to different matrix components, leading to differential ion suppression or enhancement. | 1. Precise Spiking: Use a calibrated pipette to add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. 2. Optimize Sample Preparation: Enhance sample clean-up to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) may be more effective than simple protein precipitation. 3. Ensure Co-elution: Adjust the chromatographic gradient or temperature to ensure complete co-elution. A shallower gradient may improve the overlap of the two peaks. |
| This compound signal detected in blank samples | 1. Carryover: Residual analyte and/or internal standard from a previous high-concentration sample may be present in the autosampler or column. 2. Contaminated Reagents or Glassware: The internal standard solution or other reagents may be contaminated. | 1. Optimize Autosampler Wash: Use a strong wash solvent and increase the number of wash cycles. Inject a blank solvent sample after high-concentration samples to confirm the absence of carryover. 2. Prepare Fresh Solutions: Prepare a fresh internal standard spiking solution and use clean glassware and vials. |
| Loss of this compound signal or poor recovery | 1. Adsorption: The analyte and/or internal standard may adsorb to plasticware or glassware. 2. Degradation: Etomidate can be susceptible to degradation under certain pH or temperature conditions. | 1. Use Low-Binding Labware: Employ low-adsorption tubes and vials. 2. Control Sample Conditions: Keep samples at a consistent, cool temperature (e.g., 4°C in the autosampler). Ensure the pH of the sample and mobile phase is appropriate to maintain the stability of etomidate. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of etomidate?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantitative analysis. In the analysis of etomidate from biological samples like plasma, urine, or tissue homogenates, endogenous substances such as phospholipids, salts, and proteins can cause matrix effects.[3][4]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to etomidate, meaning it will have very similar extraction recovery, chromatographic retention time, and ionization behavior.[5] By adding a known amount of this compound to every sample at the beginning of the workflow, it experiences the same matrix effects as the unlabeled etomidate. The quantification is based on the ratio of the peak area of etomidate to that of this compound. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, thus providing more accurate and precise results.[5]
Q3: Why are my etomidate and this compound peaks separating chromatographically?
A3: This phenomenon is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the physicochemical properties of the molecule, sometimes leading to a small difference in retention time on a reversed-phase column.[5] While often minor, this can be problematic if the separation is significant enough to cause differential matrix effects. To mitigate this, you can try adjusting the mobile phase composition, gradient slope, or column temperature to improve co-elution.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike experiment.[6] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
An MF value of 1 (or 100%) indicates no matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Quantitative Data Summary
The following tables summarize representative validation data for the analysis of etomidate using a deuterated internal standard in various biological matrices.
Table 1: Method Validation Parameters for Etomidate Analysis
| Parameter | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Etomidate | Blood | 2.5 | 2.5 - 400 | < 15% | Within ±15% | [1][7] |
| Etomidate Acid | Blood | 7.5 | 7.5 - 1000 | < 15% | Within ±15% | [1][7] |
| Etomidate | Urine | 0.4 | 0.4 - 120 | < 10.2% | -9.9% to 2.9% | |
| Etomidate Acid | Urine | 1.0 | 1.0 - 300 | < 8.4% | -7.0% to 0.6% | |
| Etomidate | Hair (pg/mg) | 10 | 10 - 5000 | < 15% | 92.1% to 110.7% | [8] |
| Etomidate Acid | Hair (pg/mg) | 25 | 25 - 2500 | < 15% | 92.1% to 110.7% | [8] |
Table 2: Matrix Effect and Recovery Data for Etomidate Analysis
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reference |
| Etomidate | Hair | 86.90 - 101.43 | -18.55 to -14.93 | Not Reported | [9] |
| Etomidate Acid | Hair | 86.90 - 101.43 | -18.55 to -14.93 | Not Reported | [9] |
| Etomidate | Blood | Meets professional standards | Meets professional standards | Meets professional standards | [7] |
| Etomidate Acid | Blood | Meets professional standards | Meets professional standards | Meets professional standards | [7] |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the matrix factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike etomidate and this compound into the final mobile phase solvent at low and high concentrations relevant to the assay range.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the established procedure. After the final extraction step, spike etomidate and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike etomidate and this compound into the blank matrix before the extraction procedure at the same low and high concentrations. This set is used to determine recovery and process efficiency.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
-
Representative LC-MS/MS Method for Etomidate Analysis in Blood[7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 20 µL of internal standard solution (this compound).
-
Add 300 µL of acetonitrile, vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Etomidate: m/z 245.1 → 195.1
-
This compound: m/z 250.1 → 200.1 (Note: These are representative transitions and should be optimized on your specific instrument).
-
-
Optimize cone voltage and collision energy for each transition.
-
Visualizations
Caption: Workflow for assessing matrix effect, recovery, and process efficiency.
Caption: Troubleshooting logic for inaccurate results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. esports.bluefield.edu - Chromatography For Troubleshooting Explained [esports.bluefield.edu]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Etomidate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Etomidate-d5, with a focus on improving peak shape and resolution.
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the analysis of this compound. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Peak Tailing
Peak tailing for this compound, a basic compound, is often observed as an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise integration accuracy and resolution from nearby peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | This compound, having a basic imidazole (B134444) moiety, can interact with acidic silanol groups on the silica-based column packing material.[1][2][3] To mitigate this, consider the following:Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Etomidate (B1671615) (approximately 4.2) to ensure it is fully protonated and to suppress the ionization of silanol groups.[1] Using a mobile phase containing 0.1% formic acid is a common practice.Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of available free silanol groups.[2]Mobile Phase Additives: Incorporate a small concentration of a basic modifier, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%), to compete with this compound for active silanol sites.[4] However, be mindful of potential ion suppression in LC-MS applications. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6]Reduce Injection Volume: Decrease the volume of the sample injected onto the column.Dilute the Sample: Lower the concentration of this compound in your sample. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5]Use a Weaker Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape.[1] This can manifest as voids in the packing material or a contaminated inlet frit.[7]Flush the Column: Back-flushing the column may dislodge particulates from the inlet frit.[7]Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Issue 2: Poor Resolution
Poor resolution between this compound and other analytes or matrix components can lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Separation | The chosen chromatographic conditions may not be optimal for separating this compound from interfering peaks.Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content will generally increase retention and may improve resolution.Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity and improve the separation of co-eluting peaks.Modify Gradient Profile: If using a gradient, make it shallower to increase the separation between closely eluting compounds. |
| Suboptimal Column Chemistry | The stationary phase may not provide the necessary selectivity.Try a Different Stationary Phase: If a C18 column is not providing adequate resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different selectivity for aromatic compounds like Etomidate. |
| Peak Broadening | Broad peaks will inherently have poorer resolution.[1] Any of the factors causing peak tailing can also contribute to peak broadening.Address Peak Tailing Issues: Refer to the "Peak Tailing" section above to improve peak shape, which will in turn improve resolution.Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to reduce peak broadening.[5] |
Frequently Asked Questions (FAQs)
Q1: What are typical chromatographic conditions for this compound analysis by LC-MS/MS?
A1: While the exact conditions will depend on the specific application and instrumentation, a common starting point for the analysis of this compound in biological matrices is as follows:
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5-10% B, ramp to 90-95% B |
| MS Detection | Positive Electrospray Ionization (ESI+) |
This is a general guide; method development and optimization are crucial for achieving the best results.
Q2: I am observing peak splitting for this compound. What could be the cause?
A2: Peak splitting can be caused by several factors:
-
Contaminated Guard Column or Column Inlet: If you are using a guard column, try removing it to see if the splitting resolves. If so, replace the guard column. If not, the analytical column inlet frit may be partially blocked.[7]
-
Injection Solvent Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the sample to spread unevenly at the head of the column, leading to a split peak.[5] Try to dissolve your sample in the initial mobile phase.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split or misshapen peak.[7] This usually requires column replacement.
Q3: What are acceptable peak shape parameters for this compound in a validated method?
A3: For validated bioanalytical methods, regulatory agencies typically provide guidance on acceptable peak shape. The two most common measures are the Tailing Factor (Tf) and the Asymmetry Factor (As).
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Asymmetry Factor (As) | 0.8 - 1.5 |
Values approaching 1.0 indicate a more symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 indicate fronting.[7]
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting this compound from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Experimental Workflow for this compound Analysis:
Caption: General experimental workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published LC-MS/MS methods for the analysis of Etomidate. These values can serve as a benchmark for method development and validation.
| Parameter | Etomidate | This compound (as IS) | Reference |
| Linearity Range | 0.5 - 50 ng/mL | N/A | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A | [8] |
| Intra-day Precision (%CV) | < 10% | N/A | [9] |
| Inter-day Precision (%CV) | < 10% | N/A | [9] |
| Accuracy (% Recovery) | 90 - 110% | N/A | [10] |
| Correlation Coefficient (r²) | > 0.995 | N/A | [9] |
IS: Internal Standard; N/A: Not Applicable. The internal standard is used for quantification and does not have its own calibration curve.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting poor recovery of Etomidate-d5 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Etomidate-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Etomidate, a short-acting intravenous anesthetic. In bioanalytical methods, it is used as an internal standard for the quantification of Etomidate.[1][2][3][4] Its chemical properties are nearly identical to Etomidate, but it has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, helping to correct for variability during sample preparation and analysis.
Q2: What are the main causes of poor this compound recovery during extraction?
Poor recovery of this compound can stem from several factors, including:
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Suboptimal pH: Etomidate is a weak base with a pKa of 4.2 and is hydrophobic at physiological pH.[5] The pH of the sample and extraction solvents is crucial for efficient partitioning.
-
Inadequate Extraction Method: The choice between solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can significantly impact recovery. Some older HPLC methods have reported extraction efficiencies as low as 60%.
-
Analyte Instability: Etomidate can be susceptible to hydrolysis, breaking down into Etomidate acid, especially under non-optimal pH and temperature conditions.[5]
-
Adsorptive Losses: Etomidate, being a hydrophobic compound, may adsorb to the surfaces of laboratory plastics and glassware, leading to losses.
-
Improper SPE Method Parameters: For SPE, factors like the choice of sorbent, conditioning, wash, and elution solvents, as well as flow rate, are critical for good recovery.
Q3: How can I improve the stability of this compound in my samples?
To minimize the degradation of this compound to Etomidate acid, consider the following:
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. For long-term storage, -20°C or lower is recommended.[1][4]
-
pH Control: Maintain the pH of the sample in a range that minimizes hydrolysis. Since Etomidate is a weak base, slightly basic or neutral conditions are generally preferred.
-
Prompt Analysis: Process and analyze samples as quickly as possible after collection and extraction.
Q4: What type of labware is recommended to minimize adsorptive losses?
To reduce the risk of this compound adsorbing to container surfaces:
-
Use low-retention polypropylene (B1209903) tubes.
-
Consider using silanized glass vials.
-
Minimize the surface area-to-volume ratio where possible.
-
Rinse all labware that comes into contact with the sample or extract with the elution solvent to recover any adsorbed analyte.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound with an SPE method, use the following table to identify potential causes and solutions. A common sorbent used for Etomidate extraction is C18.
| Observation | Potential Cause | Recommended Solution |
| Analyte lost in the load/wash fractions | Sorbent not retaining this compound. This could be due to an inappropriate sorbent, improper conditioning, a sample loading solvent that is too strong, or an incorrect pH. | - Ensure you are using a suitable sorbent like C18. - Properly condition the SPE cartridge according to the manufacturer's instructions. - Adjust the sample pH to be at least 2 pH units above the pKa of Etomidate (~pH 6.2 or higher) to ensure it is in its neutral, more retentive form. - Dilute the sample with a weaker solvent before loading. |
| Wash solvent is too strong. The wash solvent may be eluting the this compound along with interferences. | - Decrease the organic content of the wash solvent. - Ensure the pH of the wash solvent is optimized to keep this compound retained on the sorbent. | |
| Analyte not present in the final eluate | Elution solvent is too weak. The solvent may not be strong enough to desorb the this compound from the sorbent. | - Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol (B129727) or acetonitrile). - Consider adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent to facilitate the elution of the basic Etomidate molecule. |
| Insufficient elution volume. The volume of the elution solvent may not be enough to completely elute the analyte. | - Increase the volume of the elution solvent in small increments and test for recovery. | |
| Inconsistent recovery between samples | Variable flow rates or drying of the sorbent bed. Inconsistent technique can lead to variable results. | - Maintain a consistent and slow flow rate during sample loading and elution. - Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
For troubleshooting low this compound recovery during LLE, refer to the following guide.
| Observation | Potential Cause | Recommended Solution |
| Low recovery in the organic phase | Suboptimal pH of the aqueous phase. If the pH is too low, this compound will be protonated and remain in the aqueous phase. | - Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of Etomidate (~pH 6.2 or higher) to ensure it is in its neutral, more extractable form. A slightly basic pH (e.g., 8-9) is often a good starting point for extraction of basic compounds. |
| Inappropriate extraction solvent. The polarity of the extraction solvent may not be suitable for Etomidate. | - Use a water-immiscible organic solvent of appropriate polarity. Common choices for basic drugs include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol. | |
| Insufficient mixing or phase separation. Inadequate vortexing or centrifugation can lead to incomplete extraction. | - Ensure vigorous mixing to maximize the surface area between the two phases. - Centrifuge at a sufficient speed and for an adequate time to achieve complete phase separation. | |
| Emulsion formation | High concentration of lipids or proteins in the sample. This is common with plasma samples. | - Add salt (e.g., sodium chloride) to the aqueous phase to "salt out" the analyte and break the emulsion. - Use a more non-polar solvent or a mixture of solvents. - Centrifuge at a higher speed or for a longer duration. |
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Etomidate from Plasma
This is a general guideline using a C18 SPE cartridge and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard. Add 1 mL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol or a mixture of acetonitrile (B52724) and methanol. Consider adding a small amount of a weak base (e.g., 0.1% ammonium hydroxide) to the elution solvent to improve recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
Example Liquid-Liquid Extraction (LLE) Protocol for Etomidate from Plasma
This is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of plasma in a polypropylene tube, add the this compound internal standard.
-
pH Adjustment: Add 100 µL of 1 M sodium hydroxide to raise the pH to approximately 10-11. Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.
References
Technical Support Center: Optimizing Etomidate-d5 Ionization Efficiency
Welcome to the technical support center for optimizing the analysis of Etomidate-d5 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Electrospray ionization (ESI) in positive ion mode is consistently the most effective method for the analysis of Etomidate (B1671615) and its deuterated internal standard, this compound.[1][2] This is because the imidazole (B134444) structure of etomidate is readily protonated.
Q2: What are the expected precursor and product ions for this compound?
A2: As a deuterated standard, the precursor ion for this compound will be higher than that of unlabeled etomidate. The expected precursor ion is [M+H]⁺ at m/z 250.3. While the precursor ion is different, the fragmentation pattern is generally similar to the unlabeled compound. Common product ions for etomidate that can be used as a starting point for optimizing this compound transitions are m/z 141.1 and 95.0.[3] It is crucial to optimize these transitions by direct infusion of the this compound standard.
Q3: My this compound internal standard signal is low or inconsistent. What should I do?
A3: A low or variable signal from your deuterated internal standard can compromise the accuracy of your quantitative analysis. Here are several potential causes and solutions:
-
Suboptimal Concentration: The concentration of this compound may be outside the optimal range for your instrument's detector. Prepare a dilution series to find a concentration that provides a stable and robust signal within the linear dynamic range of the mass spectrometer.
-
Poor Ionization Efficiency: The mass spectrometer's source parameters may not be optimized for this compound. Systematically tune the spray voltage, gas flows (nebulizer and auxiliary), and source temperature to enhance its ionization.
-
Inconsistent Pipetting: Verify the calibration and your technique with the pipettes used for adding the internal standard.
-
Sample Preparation Variability: Ensure thorough vortexing after adding this compound to each sample to guarantee homogeneity.
-
Matrix Effects: The sample matrix can suppress the ionization of the internal standard. To assess this, compare the signal of this compound in a neat solution versus in an extracted blank matrix. If significant suppression is observed, consider further sample cleanup or dilution.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss
A weak or absent signal for this compound can halt your analysis. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Signal
Caption: A step-by-step guide to troubleshooting poor signal intensity.
Issue 2: Presence of Adduct Ions in the Mass Spectrum
The formation of adduct ions, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), can diminish the intensity of the desired protonated molecule ([M+H]⁺) and complicate data analysis.
Q: I am observing significant [M+Na]⁺ and [M+K]⁺ adducts for this compound. How can I minimize these?
A: The presence of alkali metal adducts is a common issue in ESI-MS. Here are effective strategies to reduce them:
-
Mobile Phase Acidification: The most common and effective method is to lower the pH of your mobile phase. Adding a small amount of an organic acid, such as 0.1% formic acid, provides an excess of protons to promote the formation of [M+H]⁺ over metal adducts.
-
Use High-Purity Solvents and Additives: Ensure that your water, organic solvents, and additives are LC-MS grade to minimize metal ion contamination.
-
Proper Cleaning of Glassware: Avoid using glassware that has been washed with strong detergents, as these can be a source of sodium and potassium ions.
Issue 3: Suspected In-Source Fragmentation
In-source fragmentation occurs when the analyte fragments within the ion source before reaching the mass analyzer, which can lead to an underestimation of the precursor ion.
Q: How can I determine if my this compound is undergoing in-source fragmentation, and how can I reduce it?
A: In-source fragmentation is influenced by the energy applied in the ion source. To identify and mitigate this:
-
Optimize Cone/Fragmentor Voltage: Systematically lower the cone or fragmentor voltage. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation. By reducing this voltage, you can often minimize in-source fragmentation.
-
Adjust Source Temperature: Higher source temperatures can sometimes contribute to the thermal degradation of the analyte. Experiment with lowering the source temperature to see if it improves the precursor ion intensity.
Logical Flow for Mitigating In-Source Fragmentation
Caption: A decision-making process for addressing in-source fragmentation.
Experimental Protocols and Data
LC-MS/MS Parameters for Etomidate Quantification
The following tables summarize typical starting parameters for an LC-MS/MS method for etomidate, which can be adapted for this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
References for Table 1:[2][4][5]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4 kV |
| Source Temperature | 260-300°C |
| Drying Gas Flow | 3 L/min |
| MRM Transitions | Etomidate: m/z 245.1 → 141.0, 95.0 |
Protocol for a Typical LC-MS/MS Analysis of Etomidate
This protocol is a general guideline for the quantitative analysis of etomidate in biological samples, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of a biological sample (e.g., blood or urine), add 1 mL of a 1:1 acetonitrile/methanol mixture containing this compound at the desired concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Inject the prepared sample onto a C18 column.
-
Perform a gradient elution using water with 5 mmol/L ammonium acetate as mobile phase A and acetonitrile as mobile phase B.[2]
-
Operate the mass spectrometer in positive ESI mode, monitoring the specific MRM transitions for both etomidate and this compound.
Experimental Workflow
Caption: A standard workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Resolution Mass Spectrometry Fragmentation Rules of Etomidate and Its Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Etomidate and Its Analogs in Seized e-Liquids Using Thermal Desorption Electrospray Ionization Coupled with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deuterated Internal Standards like Etomidate-d5
Welcome to the technical support center for deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on Etomidate-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (IS) like this compound in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2] Since the deuterated internal standard is chemically almost identical to the analyte, it behaves similarly during sample processing and is affected in a similar way by matrix effects (ion suppression or enhancement) and instrument variability.[2][3] By adding a known amount of the deuterated internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2]
Q2: My deuterated internal standard's signal is decreasing over time, while my analyte's signal is unexpectedly increasing. What could be the cause?
This observation strongly suggests isotopic exchange, also known as H/D back-exchange.[4] This occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[4] This can lead to an underestimation of the analyte concentration.[4]
Troubleshooting Steps:
-
Evaluate Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are particularly susceptible to exchange.[4] Labels on carbons adjacent to carbonyl groups can also be less stable.[4] For this compound, the deuterium labels are on the phenyl ring, which are generally stable.[5][6][7]
-
Control pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated by higher temperatures.[4][8] It is advisable to store standards and samples at low temperatures (e.g., 4°C or -20°C) and maintain a near-neutral pH.[4]
-
Assess Solvent Stability: Incubate the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to your analytical run to check for stability.[4]
Q3: I'm observing a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. Is this a purity issue?
Yes, this is a strong indicator of an isotopic purity issue with your deuterated internal standard.[4] This means the internal standard contains a certain amount of the unlabeled analyte as an impurity.[4][8] This can lead to a positive bias in your results, especially at lower concentrations.[4]
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your this compound to determine its isotopic purity and the percentage of the unlabeled analyte.[8]
-
Background Subtraction: The response from the unlabeled analyte in the internal standard can be subtracted from your samples or used to correct the calibration curve.[4]
Q4: My deuterated internal standard is not co-eluting perfectly with my analyte. Why is this happening and is it a problem?
This is known as the "isotope effect" and can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4][8][9] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9][10] While often minor, if this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression or enhancement from the sample matrix, it can lead to inaccurate quantification.[4][8][11]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Isotopic Exchange
If you suspect isotopic exchange is occurring with your this compound internal standard, the following experimental protocol can help confirm and mitigate the issue.
Experimental Protocol: Assessing Isotopic Stability
Objective: To determine if your deuterated internal standard is stable under your experimental conditions.
Methodology:
-
Prepare Two Sample Sets:
-
Incubate: Store both sets of samples under the same conditions as your typical analytical method (e.g., time, temperature, pH).[9]
-
Process: Use your established extraction procedure to process the samples.[9]
-
Analyze: Analyze the samples by LC-MS/MS.[9]
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[9]
Data Presentation: Isotopic Stability Assessment
| Sample Set | Condition | Time (hours) | Analyte (Etomidate) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| A | Solvent | 0 | 100 | 50000 | 0.002 |
| A | Solvent | 24 | 110 | 49800 | 0.0022 |
| B | Matrix | 0 | 150 | 49500 | 0.003 |
| B | Matrix | 24 | 1500 | 45000 | 0.033 |
Interpretation: In the example table above, the significant increase in the Analyte/IS ratio in the matrix sample (Set B) over 24 hours indicates isotopic exchange is occurring in the presence of the biological matrix.
Guide 2: Managing Chromatographic Shifts (Isotope Effect)
A significant chromatographic shift between Etomidate and this compound can lead to inaccurate quantification due to differential matrix effects.
Experimental Protocol: Optimizing Co-elution
Objective: To achieve co-elution of an analyte and its deuterated internal standard.
Methodology:
-
Initial Analysis: Analyze a standard solution containing both the analyte and the deuterated internal standard using your current LC method. Record the retention times (RT) and calculate the initial ΔRT.
-
Modify Mobile Phase: Prepare a series of mobile phases with slightly different organic solvent concentrations. For example, if your current method uses 50% acetonitrile, prepare mobile phases with 48%, 52%, and 55% acetonitrile.[10]
-
Analyze and Evaluate: Inject the standard solution with each mobile phase and record the new retention times and ΔRT.
-
Adjust Gradient: If modifying the isocratic mobile phase is not effective or not applicable, adjust the gradient slope. A shallower gradient can sometimes improve co-elution.
-
Temperature and Flow Rate: Minor adjustments to the column temperature and flow rate can also influence retention times.
Data Presentation: Impact of Mobile Phase Composition on Co-elution
| Mobile Phase (Acetonitrile %) | Analyte RT (min) | IS RT (min) | ΔRT (min) |
| 48% | 5.25 | 5.15 | 0.10 |
| 50% (Original) | 4.80 | 4.68 | 0.12 |
| 52% | 4.40 | 4.32 | 0.08 |
| 55% | 3.95 | 3.90 | 0.05 |
Interpretation: This table demonstrates that a small increase in the organic content of the mobile phase can effectively reduce the separation between the analyte and its deuterated internal standard.[10]
Guide 3: Assessing and Correcting for Matrix Effects
Matrix effects can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[12][13]
Experimental Protocol: Post-Column Infusion to Evaluate Matrix Effects
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[2]
-
Inject Blank Matrix: Inject an extracted blank matrix sample (that does not contain the analyte or IS).
-
Monitor Signal: Monitor the signal of the analyte and internal standard. A stable, flat baseline is expected. Any dip in the baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.
-
Compare Retention Times: By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[2]
Data Presentation: Quantifying Differential Matrix Effects
| Sample | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Standard in Solvent | 100,000 | 100,000 | 1.00 |
| Standard in Matrix | 60,000 | 85,000 | 0.71 |
Interpretation: In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (85% signal remaining).[9] This differential matrix effect would lead to an underestimation of the analyte concentration.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. eijppr.com [eijppr.com]
Calibration curve issues with Etomidate-d5 and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve issues with Etomidate-d5 in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Etomidate, meaning that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms.[1][2] It is commonly used as an internal standard in quantitative analysis by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1][3][4] The primary role of a deuterated internal standard is to compensate for variability during sample preparation and analysis, such as extraction efficiency, injection volume, and matrix effects.[5][6] Because its chemical and physical properties are nearly identical to the non-labeled Etomidate, it is expected to behave similarly throughout the analytical process.[7][8]
Q2: What are the ideal characteristics of an this compound internal standard?
For reliable and accurate quantification, the this compound internal standard should possess the following characteristics:
-
High Isotopic Purity: A high percentage of the deuterated form (e.g., ≥98-99%) is crucial to minimize the contribution of any unlabeled Etomidate to the analyte signal.[9]
-
High Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.[9]
-
Stable Deuterium Labels: The deuterium atoms should be located on a stable part of the molecule to prevent hydrogen-deuterium exchange during sample preparation or analysis.[9]
Q3: What are "matrix effects" and how can they affect my this compound calibration curve?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[6][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and linearity of your calibration curve.[11] Even with a deuterated internal standard like this compound, if the matrix effect is not consistent across all samples and calibrators, it can lead to inaccurate results.[9]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common calibration curve issues encountered with this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve for Etomidate, even with the use of this compound, can be indicative of several underlying issues.
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte (Etomidate) and the internal standard (this compound) are not experiencing the same degree of ion suppression or enhancement.[9] This can happen if they do not perfectly co-elute. |
| 1. Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or temperature to ensure perfect co-elution of Etomidate and this compound.[12] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.[10][13] | |
| Internal Standard Concentration | The concentration of this compound may be too high, leading to detector saturation, or too low, resulting in poor ion statistics.[6] |
| 1. Optimize IS Concentration: Test a range of this compound concentrations to find one that provides a strong and consistent signal without saturating the detector. | |
| Isotopic Contribution | The this compound standard may contain a small amount of unlabeled Etomidate, which can affect the accuracy of the low concentration standards.[5] |
| 1. Verify Purity: Analyze a high-concentration solution of the this compound standard and monitor the mass transition for unlabeled Etomidate.[5] 2. Correct for Impurity: If a significant amount of unlabeled analyte is present, the contribution can be calculated and subtracted from the analyte response, especially at the lower limit of quantification.[5] |
Issue 2: High Variability in this compound Response
Inconsistent peak areas for this compound across your calibration standards and samples can lead to poor precision and inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in the extraction recovery of this compound between samples.[6] |
| 1. Standardize Procedures: Ensure that all sample preparation steps (e.g., pipetting, vortexing, evaporation) are performed consistently for all samples and standards. 2. Evaluate Extraction Method: If using liquid-liquid or solid-phase extraction, ensure the method is robust and reproducible. | |
| Adsorption | This compound may be adsorbing to plasticware or the LC system. |
| 1. Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or other low-binding tubes and plates. 2. Condition the LC System: Make several injections of a high-concentration standard to saturate any active sites in the system before running the analytical batch. | |
| Hydrogen-Deuterium Exchange | The deuterium labels on the this compound molecule may be exchanging with hydrogen atoms from the solvent or matrix.[9] |
| 1. Check Label Position: Ensure the deuterium labels are on stable positions of the molecule (e.g., the phenyl ring).[1] 2. Control pH and Temperature: Avoid extreme pH and high temperatures during sample preparation and storage, as these can promote H/D exchange.[9] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a simple and rapid method for sample cleanup.[14]
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE can provide a cleaner extract compared to protein precipitation.[13]
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of this compound working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Evaluation of Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.[10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare calibration standards of Etomidate in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with the Etomidate calibration standards.
-
Set C (Internal Standard): Prepare both neat solution and post-extraction spike samples with a constant concentration of this compound.
-
-
Analyze the Samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak area in Set B / Peak area in Set A) * 100 A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
-
Evaluate Internal Standard Performance: Compare the analyte/internal standard peak area ratios between the neat and post-extraction spike samples in Set C. Similar ratios indicate that this compound is effectively compensating for the matrix effect.
Visualizations
Caption: A logical workflow for troubleshooting this compound calibration curve issues.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Simplified metabolic pathway of Etomidate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. medkoo.com [medkoo.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sciex.com [sciex.com]
Addressing isotopic exchange in Etomidate-d5 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Etomidate-d5. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential isotopic exchange issues during your experiments.
Troubleshooting Guide: Isotopic Exchange in this compound
This guide is designed to help you identify and resolve potential issues related to the loss of deuterium (B1214612) from your this compound internal standard, a phenomenon known as isotopic or back-exchange.
| Symptom | Potential Cause | Recommended Solution |
| Mass shift downwards in MS analysis (loss of deuterium) | Exposure to non-ideal pH: The rate of deuterium exchange is catalyzed by both acids and bases.[1] | pH Adjustment: Ensure that the pH of your sample and LC mobile phase is maintained at the point of minimum exchange, which is typically around pH 2.5.[1][2][3] Avoid neutral or basic conditions during sample processing.[1] |
| Inaccurate or imprecise quantitative results | Elevated sample temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][2] Lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14.[1] | Temperature Control: Maintain samples at low temperatures (0 - 4°C) throughout the entire workflow, from dissolution to injection.[2] Use pre-chilled solvents and keep samples on ice.[2] |
| Variable internal standard response | Prolonged exposure to protic solvents: The longer the sample is in a hydrogen-containing (protic) environment, the greater the extent of back-exchange.[1] This is a significant factor during the liquid chromatography (LC) step.[1] | Rapid Analysis: Streamline your sample preparation to be as quick as possible.[2] If delays are unavoidable, flash-freeze samples in liquid nitrogen and store them at -80°C.[2] |
| Loss of isotopic purity | Presence of moisture or other proton sources: Adventitious water in solvents or on glassware can contribute to isotopic exchange. | Use of Deuterated or Aprotic Solvents: Whenever feasible, use deuterated solvents (e.g., D₂O, Methanol-d4) for sample preparation to minimize the availability of exchangeable protons.[2] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
A1: Isotopic exchange, or back-exchange, is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent).[1][2] This leads to a loss of the deuterium label, which can compromise the accuracy of quantitative analyses by mass spectrometry, potentially leading to the misinterpretation of experimental results.[1][4]
Q2: At which positions on the this compound molecule could isotopic exchange occur?
A2: Commercially available this compound is deuterated on the phenyl ring.[5] These carbon-deuterium (C-D) bonds are generally stable under typical analytical conditions. However, under harsh conditions such as extreme pH or high temperatures, exchange can potentially occur.
Q3: What are the primary factors that influence the rate of deuterium back-exchange?
A3: The main factors that accelerate unwanted deuterium-hydrogen exchange are:
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pH: The exchange rate is minimized at approximately pH 2.5-2.6.[1]
-
Temperature: Higher temperatures dramatically increase the exchange rate.[1][2]
-
Time: Longer exposure to protic solvents increases the extent of back-exchange.[1]
Q4: How can I effectively "quench" the deuterium exchange reaction?
A4: To stop or significantly slow down the exchange process, you should rapidly lower both the pH and the temperature of your sample.[1][4] This is typically achieved by adding an ice-cold quench buffer with a pH of around 2.5 to your sample.[1][2]
Q5: What are the ideal storage conditions for this compound and prepared samples to prevent isotopic exchange?
A5: this compound should be stored at -20°C for long-term stability.[6][7] For prepared samples, if immediate analysis is not possible, they should be flash-frozen in liquid nitrogen and stored at -80°C to minimize back-exchange.[2]
Experimental Protocols
Protocol: Sample Quenching to Minimize Deuterium Exchange
This protocol describes the critical step of quenching the exchange reaction to preserve the deuterium label on this compound prior to analysis.
-
Preparation: Pre-chill all necessary materials, including the quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5), microcentrifuge tubes, and pipette tips, to 0°C on ice.[1]
-
Quenching: At the desired time point of your experiment, add an equal volume of the ice-cold quench buffer to your sample.[1]
-
Mixing: Immediately and thoroughly mix the solution to ensure a rapid and uniform drop in both pH and temperature.[1]
-
Subsequent Steps: Perform all subsequent sample handling and preparation steps at 0-4°C.[2]
Visualizations
References
Etomidate-d5 Contamination: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Etomidate-d5 contamination in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the lab?
This compound is a deuterated analog of Etomidate (B1671615), a short-acting intravenous anesthetic agent.[1][2] In the laboratory, it is primarily used as an internal standard for the quantification of Etomidate in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its near-identical physicochemical properties to the non-deuterated Etomidate allow for accurate compensation for variability during sample preparation and analysis.
Q2: What are the common signs of this compound contamination in my experimental data?
The most common sign of this compound contamination is an inconsistent or unexpectedly high response of the internal standard in your analytical runs, particularly in blank or zero samples. This can manifest as:
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Poor reproducibility of the internal standard peak area across injections.
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A high coefficient of variation (%CV) for the internal standard response in quality control (QC) samples and calibrators.[4]
-
The presence of the this compound signal in blank matrix samples where it has not been added.
Q3: What are the most likely sources of this compound contamination?
Contamination can arise from several sources throughout the experimental workflow:[4][5][6]
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Cross-contamination from sample preparation: Residual this compound from improperly cleaned labware, such as glassware, autosampler vials, or pipette tips, can contaminate subsequent samples.
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Leaching from plasticware: Phthalates and other plasticizers can leach from plastic containers and tubing, potentially interfering with your analysis.[7]
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Solvent and reagent impurities: The use of low-grade solvents or reagents may introduce contaminants that have similar mass-to-charge ratios to this compound.[8]
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Carryover in the LC-MS system: Adsorption of this compound onto parts of the injection port, tubing, or analytical column can lead to its appearance in subsequent runs.[1]
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Improper storage and handling: Exposure to atmospheric moisture can lead to hydrogen-deuterium (H-D) exchange, reducing the isotopic purity of this compound.[9]
Q4: How should I properly store and handle this compound to prevent contamination and degradation?
To maintain the integrity of your this compound standard, adhere to the following storage and handling best practices:
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Storage: Store this compound in a tightly sealed container at the recommended temperature, typically -20°C, and protect it from light.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.[7] Use clean, dedicated spatulas and glassware for handling the neat material. Prepare stock solutions in high-purity solvents and store them under appropriate conditions. For highly sensitive applications, consider using single-use ampules.
Q5: What are the primary degradation pathways for Etomidate, and could they affect my this compound internal standard?
Etomidate, having an ester functional group, is susceptible to degradation primarily through hydrolysis and oxidation.[11]
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acids or bases, to form Etomidate acid, its main metabolite.[11][12]
-
Oxidation: This can also occur, affecting the stability of the molecule.[11][13]
While this compound is deuterated on the phenyl ring, the ester group remains. Therefore, it can undergo similar degradation. If your this compound standard has degraded, you may observe a decreased response and the appearance of degradation products, which could potentially interfere with the analysis of the parent compound.
Troubleshooting Guides
Issue: Inconsistent Internal Standard (this compound) Response in LC-MS/MS Analysis
An inconsistent internal standard response is a common issue that can compromise the accuracy and precision of your quantitative bioanalysis. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Step-by-Step Troubleshooting:
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Review Sample Preparation Technique: Inconsistent pipetting of the internal standard is a primary cause of variability.[4] Ensure that pipettes are calibrated and that the pipetting technique is consistent across all samples. Thoroughly clean all glassware to prevent cross-contamination.
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Evaluate Solvents and Reagents: Use only high-purity, LC-MS grade solvents. Contaminants in solvents or reagents can interfere with the internal standard signal.[8] Check the expiration dates of all reagents.
-
Investigate the LC-MS System:
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Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the needle wash method and consider flushing the system.[1]
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Ion Source: A dirty ion source can cause a drop in signal intensity.[4] Follow the manufacturer's instructions for cleaning the ion source.
-
Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and inconsistent flow rates.
-
-
Assess Internal Standard Stability: Verify that the this compound stock and working solutions have been stored correctly. If degradation is suspected, prepare fresh solutions and re-analyze the samples.
Data Presentation
Table 1: Common Contaminants in LC-MS and their Potential Sources
| Contaminant Class | Common Ions (m/z) | Potential Sources |
| Plasticizers (Phthalates) | 149, 167, 279 | Plastic tubing, bottle caps, containers[7] |
| Polyethylene Glycol (PEG) | Series of ions separated by 44 Da | Ubiquitous polyether, found in many lab products[14] |
| Polypropylene Glycol (PPG) | Series of ions separated by 58 Da | Ubiquitous polyether[14] |
| Siloxanes | Various | Silicone grease, septa, personal care products[8] |
| Solvent Adducts | Varies with solvent | Acetonitrile (B52724), methanol, formic acid[8] |
| Quaternary Ammonium Compounds | 494.6, 522.6, 550.6 | Personal and household products[15] |
Table 2: Stability of Etomidate Under Different Conditions
| Condition | Duration | Concentration Change | Reference |
| Prehospital deployment (ambient temp. 16.5 to 46.7 °C) | 8 weeks | Stable | [16] |
| Long-term storage (recommended conditions) | Varies | Should remain within 90% of labeled potency | [17] |
| Accelerated stability (e.g., 40°C / 75% RH) | 6 months | Used to predict shelf-life | [18] |
Table 3: LC-MS/MS Parameters for Etomidate Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 or Porous Graphitic Carbon | [19][20] |
| Mobile Phase A | 0.1% Formic acid in water | [21] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol | [21][22] |
| Flow Rate | 0.4 mL/min | [21] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [22] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [20] |
| Etomidate Precursor Ion (m/z) | 245.1 | [22] |
| Etomidate Product Ions (m/z) | 141.0, 95.0 | [22] |
| This compound Precursor Ion (m/z) | ~250.1 (depending on specific deuteration) | N/A |
| This compound Product Ions (m/z) | To be determined during method development | N/A |
Experimental Protocols
Protocol 1: Identification of this compound Contamination Source
Objective: To systematically identify the source of this compound contamination in an analytical workflow.
Methodology:
-
Prepare a fresh set of reagents: Use new, unopened bottles of LC-MS grade solvents and fresh, high-purity reagents.
-
System Blank: Inject the mobile phase directly into the mass spectrometer to assess for system-level contamination.
-
Solvent Blank: Run a blank injection using the same solvent used for sample reconstitution.
-
Reagent Blank: Prepare a "mock" sample containing all reagents used in the sample preparation process (e.g., precipitation solvent, reconstitution solvent) but without the biological matrix or internal standard.
-
Matrix Blank: Process a blank biological matrix sample (from at least six different sources to assess matrix effects) through the entire sample preparation procedure without the addition of the internal standard.[23]
-
Analyze the blanks: Analyze the prepared blanks using the established LC-MS/MS method. The presence of an this compound peak in any of these blanks will help pinpoint the source of contamination.
Protocol 2: Quantification of Etomidate in a Biological Matrix using this compound
Objective: To accurately quantify the concentration of Etomidate in a biological sample (e.g., plasma, urine) using a validated LC-MS/MS method with this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation): [3][19]
-
To 100 µL of the biological sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution program.
-
Detect Etomidate and this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Etomidate to this compound.
-
Determine the concentration of Etomidate in the sample by interpolating the peak area ratio against a calibration curve prepared in the same biological matrix.
-
Mandatory Visualization
Workflow for Bioanalytical Method Validation using a Deuterated Internal Standard
Caption: Bioanalytical method validation workflow.
Etomidate Interaction with the GABA-A Receptor
Caption: Etomidate's mechanism of action at the GABA-A receptor.
References
- 1. zefsci.com [zefsci.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. opentrons.com [opentrons.com]
- 4. benchchem.com [benchchem.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccc.bc.edu [ccc.bc.edu]
- 9. pnas.org [pnas.org]
- 10. caymanchem.com [caymanchem.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. Emergency care drugs' chemical stability after eight weeks’ deployment in the prehospital setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov.ph [fda.gov.ph]
- 19. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS/MS Fragmentation of Etomidate-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS/MS) fragmentation parameters for Etomidate-d5. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and sensitive quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?
A1: this compound has a molecular formula of C₁₄H₁₁D₅N₂O₂ and a molecular weight of approximately 249.3 g/mol .[1][2] In positive ESI mode, the expected precursor ion is the protonated molecule [M+H]⁺, which will have a mass-to-charge ratio (m/z) of approximately 250.3.
Q2: What are the expected product ions for this compound?
A2: Based on the fragmentation patterns of etomidate (B1671615), the following are the expected major product ions for this compound.[3][4][5] The deuterium (B1214612) labeling is on the phenyl ring, which will cause a mass shift of +5 for any fragment containing this group.
-
m/z 110: This corresponds to the deuterated phenyl-ethyl fragment ion.
-
m/z 141: This is a characteristic fragment for etomidate.
-
m/z 95, m/z 113: These are common fragment ions for etomidate and its analogues.[3][4]
Q3: Where can I find starting parameters for collision energy (CE) and declustering potential (DP)?
A3: While optimal parameters are instrument-specific, published methods for the non-deuterated etomidate provide an excellent starting point. The optimal values for this compound are expected to be very similar. Refer to the data tables below for published values for etomidate that can be used as initial parameters for your optimization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MS/MS parameters for this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Precursor Ion Intensity | 1. Incorrect mass setting for the precursor ion.2. Suboptimal ion source parameters.3. Low concentration of this compound solution.4. Instrument not properly calibrated. | 1. Verify the precursor ion m/z is set to ~250.3 for [M+H]⁺.2. Optimize source parameters such as spray voltage, source temperature, and gas flows by infusing a solution of this compound.3. Prepare a fresh, higher concentration standard solution (e.g., 100-1000 ng/mL).4. Perform a mass calibration of the instrument according to the manufacturer's protocol. |
| No or Low Product Ion Intensity | 1. Collision energy (CE) is too low or too high.2. Incorrect product ion m/z values are being monitored.3. Collision gas pressure is not optimal. | 1. Perform a collision energy optimization experiment by ramping the CE over a range (e.g., 5-50 eV) and monitoring the intensity of the expected product ions.2. Confirm the m/z of the expected product ions (e.g., 110, 141, 95, 113). Perform a product ion scan to identify the most abundant fragments.3. Ensure the collision gas (e.g., argon or nitrogen) is turned on and the pressure is at the manufacturer's recommended setting. |
| Unstable or Irreproducible Signal | 1. Contamination in the ion source or mass spectrometer.2. Issues with the liquid chromatography (LC) system (if applicable).3. Instability of the infused solution. | 1. Clean the ion source, including the spray shield and capillary, as per the manufacturer's instructions.2. If using LC-MS/MS, ensure the LC flow is stable and the column is properly conditioned. For direct infusion, ensure a stable and continuous flow from the syringe pump.3. Prepare fresh solutions and ensure the solvent is compatible with the ESI process. |
| High Background Noise | 1. Solvent or sample contamination.2. Leaks in the LC or MS system. | 1. Use high-purity LC-MS grade solvents. Run a blank injection to check for solvent-related background peaks.2. Check all fittings and connections for leaks. |
Quantitative Data Summary
The following tables summarize starting MS/MS parameters for etomidate, which can be used as a baseline for optimizing this compound.
Table 1: Example MRM Transitions and Collision Energies for Etomidate
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 245.1 | 141.0 | 14 |
| 245.1 | 95.0 | 32 |
Data adapted from a method for etomidate on a SCIEX Triple Quad 5500+ system. The declustering potential was 25 V.
Table 2: Proposed MRM Transitions for this compound Optimization
| Precursor Ion (m/z) | Product Ion (m/z) | Parameter to Optimize |
| 250.3 | 110.1 | Collision Energy (CE), Declustering Potential (DP) |
| 250.3 | 141.1 | Collision Energy (CE), Declustering Potential (DP) |
| 250.3 | 95.0 | Collision Energy (CE), Declustering Potential (DP) |
| 250.3 | 113.0 | Collision Energy (CE), Declustering Potential (DP) |
Experimental Protocols
Protocol 1: Optimization of Declustering Potential (DP) and Collision Energy (CE)
This protocol outlines the steps to empirically determine the optimal DP and CE for each this compound MRM transition.
1. Preparation of Standard Solution:
- Prepare a 100-1000 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
- Set up the mass spectrometer for direct infusion of the standard solution at a constant flow rate (e.g., 5-10 µL/min).
- Operate the ion source in positive ESI mode.
3. Optimization of Declustering Potential (DP):
- Set the mass spectrometer to monitor the precursor ion (m/z 250.3).
- While infusing the standard solution, ramp the DP across a range of values (e.g., 10 V to 150 V in 5 V increments).
- Plot the precursor ion intensity against the DP value. The optimal DP is the value that gives the highest stable signal for the precursor ion without causing in-source fragmentation.
4. Optimization of Collision Energy (CE):
- Set the mass spectrometer to MRM mode. Use the optimal DP determined in the previous step.
- For each desired MRM transition (e.g., 250.3 -> 110.1), ramp the CE across a range of values (e.g., 5 eV to 50 eV in 2 eV increments) while infusing the standard solution.
- Plot the product ion intensity against the CE value for each transition. The optimal CE for each transition is the value that produces the maximum product ion intensity.
5. Final Method:
- Create a final MRM method using the optimized DP and the specific optimized CE for each MRM transition.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: Relationship between key MS/MS fragmentation parameters.
References
Technical Support Center: Enhancing Etomidate Quantification with Etomidate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the limit of quantification (LOQ) of etomidate (B1671615) using its deuterated internal standard, Etomidate-d5.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for etomidate quantification?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] this compound is chemically and physically almost identical to etomidate, meaning it behaves similarly during sample preparation (e.g., extraction) and analysis (e.g., chromatography and ionization).[2] This co-elution and similar behavior allow it to effectively compensate for variations in sample processing and matrix effects, which are common issues in bioanalysis that can affect accuracy and precision.[3][4][5] The use of a deuterated internal standard leads to more robust, reliable, and sensitive quantification, ultimately helping to lower the limit of quantification (LOQ).
Q2: What is the primary advantage of using a deuterated internal standard over a structurally similar analog?
A2: The primary advantage is the near-identical chromatographic behavior and ionization efficiency. Structurally similar analogs may have different retention times and be affected differently by matrix components, leading to less accurate correction for analytical variability. Deuterated standards like this compound co-elute with the analyte, ensuring they experience the same degree of ion suppression or enhancement, which is crucial for accurate quantification at low concentrations.[4][6]
Q3: What are the typical mass transitions (MRM) for etomidate and this compound?
A3: While specific transitions should be optimized in your laboratory, common precursor-product ion pairs are:
-
Etomidate: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 245.1. A common product ion resulting from fragmentation is m/z 141.0.[7]
-
This compound: The precursor ion is [M+H]⁺ at m/z 250.1 (due to the five deuterium (B1214612) atoms). The corresponding product ion would also be shifted by 5 Da.
It is essential to experimentally determine the optimal declustering potential and collision energy for these transitions on your specific mass spectrometer.
Q4: Can this compound be used for the quantification of etomidate's major metabolite, etomidate acid?
A4: It is not ideal. For the most accurate quantification, an isotopically labeled internal standard of the metabolite itself (i.e., etomidate acid-d5) should be used. This is because etomidate and etomidate acid have different chemical properties and will behave differently during sample extraction and chromatographic separation. Using this compound for etomidate acid quantification would not adequately correct for variability in the analytical process for the metabolite.
Troubleshooting Guide
Issue 1: High Variability or Poor Precision at the LOQ
Q: My results show high variability and poor precision, especially for my low concentration samples near the LOQ. What could be the cause?
A: This is a common issue that can stem from several sources. Here's a systematic approach to troubleshooting:
-
Assess Matrix Effects: Biological matrices are complex and can significantly impact ionization efficiency, leading to ion suppression or enhancement.[3][5][8]
-
How to check: Perform a post-column infusion experiment. Infuse a constant flow of etomidate and this compound solution into the LC eluent after the analytical column and inject a blank matrix extract. Dips or peaks in the baseline signal at the retention time of etomidate indicate the presence of matrix effects.[8]
-
Solution: Improve sample clean-up. If you are using a simple protein precipitation method, consider incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. You can also optimize your chromatography to separate etomidate from the interfering components.
-
-
Verify Internal Standard Co-elution: Even deuterated standards can sometimes exhibit a slight shift in retention time compared to the analyte, a phenomenon known as the "isotope effect."[4] If the separation is significant, the analyte and internal standard may be affected differently by the matrix.[6]
-
Check for Contamination: Carryover from high concentration samples can artificially inflate the results of subsequent low concentration samples.
-
How to check: Inject a blank sample immediately after a high concentration standard. The peak area in the blank should be less than 20% of the LOQ peak area.
-
Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the wash volume and/or number of wash cycles.
-
Issue 2: Inaccurate Quantification or Drifting Calibration Curve
Q: My calibration curve is non-linear, or the accuracy of my quality control samples is outside acceptable limits (+/- 15-20%). What should I investigate?
A: This often points to issues with the internal standard or sample stability.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small amount of unlabeled etomidate.[9]
-
How to check: Prepare a sample containing only the this compound internal standard at the working concentration and analyze it. Monitor the MRM transition for unlabeled etomidate.
-
Solution: If a significant signal is observed for unlabeled etomidate, the contribution to the analyte response must be considered, especially at the LOQ. It may be necessary to source a higher purity internal standard or raise the LOQ.[9]
-
-
Analyte and Internal Standard Stability: Etomidate and this compound may be unstable in the biological matrix or the final extract.[10][11]
-
How to check: Perform stability assessments, including bench-top stability (at room temperature), freeze-thaw stability, and autosampler stability. Analyze QC samples after storage under these conditions and compare the results to freshly prepared samples.
-
Solution: If instability is observed, take immediate corrective actions. This may include keeping samples on ice during preparation, adding stabilizers, or minimizing the time between extraction and analysis.
-
-
Hydrogen-Deuterium (H/D) Back-Exchange: In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent, converting the internal standard into the analyte.[9]
-
How to check: Incubate the this compound in the mobile phase or sample matrix over time and monitor for an increase in the unlabeled etomidate signal.
-
Solution: Adjusting the pH of the mobile phase can sometimes mitigate this issue. If the problem persists, the deuterated standard may have deuterium atoms in chemically labile positions, and an alternative standard may be needed.[9]
-
Quantitative Data Summary
The following tables summarize the Limit of Quantification (LOQ) for etomidate in various biological matrices as reported in different studies. The use of an internal standard, such as this compound, is a common practice in these high-sensitivity methods.
Table 1: LOQ of Etomidate in Human Biological Matrices
| Biological Matrix | LOQ | Sample Preparation Method | Internal Standard Used |
| Blood | 2.5 ng/mL | Acetonitrile (B52724) Protein Precipitation | Etomidate acid-d5 |
| Urine | 0.5 ng/mL | Acetonitrile Deproteinization | Not specified |
| Hair | 5-20 pg/mg | Not specified | Not specified |
| Urine | 0.4 ng/mL | Dilute and Shoot | Metomidate |
Data synthesized from multiple sources.[8][12][13][14][15]
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Blood
This is a common and straightforward method for sample clean-up.
-
Sample Aliquoting: Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis Parameters
The following are typical starting parameters that should be optimized for your specific instrumentation.
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A typical experimental workflow for quantifying etomidate using this compound.
Caption: A decision tree for troubleshooting common issues at the limit of quantification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. veeprho.com [veeprho.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciex.com [sciex.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Etomidate-d5
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. This guide provides an objective comparison of analytical method validation using the stable isotope-labeled internal standard, Etomidate-d5, against other alternatives, supported by experimental data.
The use of an appropriate internal standard is critical in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the "gold standard" in the field.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing for superior compensation for matrix effects, extraction inconsistencies, and instrument response variations.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, leading to potential inaccuracies. This compound, being structurally identical to etomidate (B1671615) with the exception of isotopic labeling, co-elutes with the analyte and experiences similar ionization effects, providing more reliable quantification.
Key Performance Metrics
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of etomidate and its metabolite, etomidate acid, using this compound as an internal standard.
| Validation Parameter | Etomidate | Etomidate Acid | Acceptance Criteria |
| Linearity Range | 0.5 - 50 ng/mL (urine, liver, kidney)[3] | 1 - 100 ng/mL (urine, liver, kidney)[3] | r² > 0.99 |
| 2.5 ng/mL (LLOQ in blood)[4][5] | 7.5 ng/mL (LLOQ in blood)[4][5] | ||
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g (liver, kidney)[3] | 1 ng/g (liver, kidney)[3] | Signal-to-noise ratio ≥ 10 |
| 0.4 ng/mL (urine)[6] | 1.0 ng/mL (urine)[6] | ||
| Accuracy (% Bias) | Within ±15% (generally)[1] | Within ±15% (generally)[1] | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (generally)[1] | <15% (generally)[1] | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent with this compound | Consistent with this compound | Consistent and reproducible |
| Matrix Effect | Compensated by this compound[2] | Compensated by this compound[2] | CV of IS-normalized matrix factor ≤15% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical protocols for the analysis of etomidate using this compound.
Sample Preparation (Protein Precipitation)
A simple and common method for extracting etomidate and its metabolites from biological matrices is protein precipitation.[4][5]
-
To 100 µL of the biological sample (e.g., plasma, blood, urine), add a known concentration of this compound internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) in water is often used.[4][5]
-
Flow Rate: 0.4 mL/min
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode[4][5]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Etomidate: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Etomidate Acid: Precursor ion > Product ion
-
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
The rationale for using a stable isotope-labeled internal standard like this compound hinges on its ability to accurately reflect the behavior of the analyte throughout the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Etomidate Bioanalysis: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of etomidate (B1671615) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of commonly used internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of etomidate, supported by experimental data from published studies.
The primary role of an internal standard is to compensate for the variability inherent in sample preparation and the analytical process, such as extraction efficiency, matrix effects, and instrument response.[1] An ideal IS is a compound that is structurally and chemically similar to the analyte of interest.[1] For etomidate, a short-acting intravenous anesthetic, both stable isotope-labeled (SIL) and structural analog internal standards have been successfully employed.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the performance of an etomidate assay. Below is a summary of validation parameters from studies utilizing two different internal standards: Metomidate (B1676513) (a structural analog) and Etomidate-d5 (a stable isotope-labeled analog).
| Validation Parameter | Etomidate Assay with Metomidate IS | Etomidate Assay with this compound (ET-d5) IS |
| Matrix | Human Urine[2][3], Human Blood[4] | Human Hair[5][6] |
| Linearity Range | 0.4–120.0 ng/mL (Urine)[2][3], 10–500 ng/mL (Blood)[4] | 10–1000 pg/mg (Hair)[5] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL (Urine)[2][3], 10 ng/mL (Blood)[4] | 10 pg/mg (Hair)[5][6] |
| Intra-day Precision (%CV) | < 10.2% (Urine)[2][3] | < 15% (Hair)[6] |
| Inter-day Precision (%CV) | < 8.4% (Urine)[2][3] | < 15% (Hair)[6] |
| Intra-day Accuracy (%Bias) | -9.9% to 2.9% (Urine)[2][3] | 92.12% to 110.72% (Hair)[5][6] |
| Inter-day Accuracy (%Bias) | -7.0% to 0.6% (Urine)[2][3] | Not explicitly reported |
Experimental Protocols
The following are generalized experimental protocols for the quantification of etomidate in biological matrices using LC-MS/MS with different internal standards.
Method 1: Etomidate Quantification in Urine using Metomidate as Internal Standard
This method is adapted from a "dilute and shoot" approach, which is simple and rapid.[2][3]
1. Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human urine with known concentrations of etomidate.
-
To 100 µL of urine sample, standard, or QC, add 10 µL of the internal standard working solution (Metomidate).
-
Vortex the samples for 30 seconds.
-
Inject an aliquot of the mixture directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A porous graphitic carbon column is recommended for optimal separation.[2][3]
-
Mobile Phase: Gradient elution with a suitable mobile phase, such as a mixture of water and methanol (B129727) with a modifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etomidate: Monitor the specific precursor to product ion transition.
-
Metomidate (IS): Monitor the specific precursor to product ion transition.
-
-
Method 2: Etomidate Quantification in Hair using this compound as Internal Standard
This method involves a more extensive sample preparation process due to the solid matrix.[5][6]
1. Sample Preparation:
-
Decontaminate and weigh approximately 20 mg of hair.
-
Add 1 mL of a methanol solution containing the internal standard (this compound).[5][6]
-
Homogenize the hair sample using a bead mill at a low temperature.
-
Centrifuge the homogenized sample.
-
Inject an aliquot of the supernatant into the UHPLC-MS/MS system.[5][6]
2. UHPLC-MS/MS Conditions:
-
Ultra-High-Performance Liquid Chromatography (UHPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient program with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
Etomidate: Monitor the specific precursor to product ion transition.
-
This compound (IS): Monitor the specific precursor to product ion transition.
-
-
Workflow for Cross-Validation of Etomidate Assays
The following diagram illustrates the logical workflow for the cross-validation of two different bioanalytical methods for etomidate, for instance, one using a structural analog IS and another using a stable isotope-labeled IS. Cross-validation is essential to ensure that data from different methods or laboratories are comparable.[7]
Discussion
Both metomidate and this compound have been shown to be suitable internal standards for the quantification of etomidate. Stable isotope-labeled internal standards like this compound are generally considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, leading to better compensation for matrix effects and variability during sample processing and analysis.[1] However, they can be more expensive to synthesize.
Structural analogs, such as metomidate, are often more readily available and less expensive.[1] The data presented indicates that excellent assay performance can be achieved with a carefully selected structural analog. The choice between a SIL IS and a structural analog will depend on the specific requirements of the study, including the desired level of accuracy and precision, budget constraints, and the availability of the internal standard.
For ensuring data integrity across different studies or laboratories, a cross-validation study is highly recommended.[7] This involves analyzing the same set of quality control and study samples with both analytical methods to ensure that the results are comparable and interchangeable. The acceptance criteria for cross-validation typically involve assessing the accuracy of the QC samples and the percentage bias for the study samples.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and reliable analysis of veterinary metomidate and etomidate in human blood samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a postmortem case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Etomidate Isotopes for Researchers and Drug Development Professionals
Introduction
Etomidate (B1671615), a potent intravenous anesthetic, is valued for its rapid onset of action and favorable hemodynamic profile. However, its clinical use is limited by adrenocortical suppression.[1] Deuteration, the strategic replacement of hydrogen atoms with deuterium (B1214612), is a promising strategy to modulate the pharmacokinetic properties of drugs, potentially leading to improved metabolic stability and an altered side-effect profile.[2] This guide provides a comparative overview of Etomidate-d5 and other potential deuterated etomidate isotopes, focusing on the theoretical basis for their differential metabolism and providing detailed experimental protocols for their empirical evaluation.
The Metabolic Fate of Etomidate: A Primer
Etomidate is primarily metabolized in the liver and plasma via hydrolysis of its ethyl ester group to form an inactive carboxylic acid metabolite.[1][3][4] This rapid inactivation is a key determinant of its short duration of action. The metabolic pathway is catalyzed by esterases and is the primary target for modification through deuteration.
The Kinetic Isotope Effect: The Scientific Rationale for Deuteration
The substitution of a hydrogen atom with a deuterium atom creates a stronger chemical bond (C-D vs. C-H). This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step of a metabolic process. This phenomenon is known as the Kinetic Isotope Effect (KIE).[5][6][7] By strategically placing deuterium atoms on a drug molecule, it is possible to slow down its metabolism, potentially leading to a longer half-life, increased exposure, and a modified therapeutic window.[2]
Comparing Deuterated Etomidate Isotopes: A Theoretical Framework
This compound (phenyl-deuterated)
This compound, with deuterium atoms on the phenyl ring, is commercially available and primarily used as an internal standard for the quantification of etomidate in mass spectrometry-based bioanalytical methods. Its use as an internal standard suggests that its physicochemical properties and chromatographic behavior are very similar to the non-deuterated parent compound. Since the phenyl ring is not the primary site of metabolism, the KIE is expected to be minimal, and the metabolic stability of this compound is likely to be very similar to that of etomidate.
Other Potential Deuterated Etomidate Isotopes
The following table outlines other potential deuterated etomidate isotopes and the theoretical impact of deuteration at these positions on metabolic stability.
| Deuterated Isotope | Site of Deuteration | Expected Impact on Metabolic Stability | Rationale |
| This compound | Phenyl ring | Minimal | The phenyl ring is not directly involved in the primary metabolic pathway (ester hydrolysis). The KIE is expected to be negligible. |
| Etomidate-d3 | N-CH3 (if applicable) | Not directly applicable | Etomidate does not have an N-methyl group susceptible to N-demethylation. |
| Etomidate-d2/d5 (ethyl group) | Ethyl ester | Significant | The C-H bonds on the ethyl group are adjacent to the site of hydrolysis. A secondary KIE could slow down the rate of ester hydrolysis, leading to increased metabolic stability. |
| Etomidate-d8 (ethyl and phenyl) | Ethyl ester and Phenyl ring | Significant | Combines the potential for a secondary KIE at the ethyl ester with deuteration on the phenyl ring. The primary effect on metabolism would still be driven by deuteration of the ethyl group. |
Experimental Protocols for Comparative Analysis
To empirically determine the performance of different deuterated etomidate isotopes, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound in the liver.
Objective: To compare the rate of metabolism of this compound with other deuterated etomidate isotopes in human liver microsomes.
Materials:
-
Deuterated etomidate isotopes (e.g., this compound, Etomidate-d2/d5)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each deuterated etomidate isotope in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the deuterated etomidate isotope (final concentration typically 1 µM) with pooled HLMs (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.
Data Presentation:
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Etomidate (control) | ||
| This compound | ||
| Etomidate-d2/d5 (ethyl) | ||
| ... |
In Vivo Pharmacokinetic Study in Rats
This study provides data on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism.
Objective: To compare the pharmacokinetic profiles of this compound and other deuterated etomidate isotopes following intravenous administration in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for blood sampling.
Materials:
-
Deuterated etomidate isotopes formulated for intravenous injection.
-
Anesthesia (e.g., isoflurane (B1672236) for short procedures).
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Administer a single intravenous bolus dose of the deuterated etomidate isotope (e.g., 2 mg/kg) to each rat.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via the jugular vein cannula.[8][9][10][11][12]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.
-
Calculate the key pharmacokinetic parameters for each compound.
Data Presentation:
| Pharmacokinetic Parameter | Etomidate (control) | This compound | Etomidate-d2/d5 (ethyl) |
| Cmax (ng/mL) | |||
| T1/2 (h) | |||
| AUC (ng*h/mL) | |||
| Clearance (mL/h/kg) | |||
| Volume of Distribution (L/kg) |
Visualizing the Concepts
Diagram of Etomidate Metabolism
Caption: Primary metabolic pathway of etomidate.
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay.
Logical Relationship of KIE on Etomidate Metabolism
Caption: Impact of deuteration on etomidate's pharmacokinetics.
While this compound serves as an excellent internal standard due to its metabolic similarity to the parent drug, other deuterated isotopes of etomidate, particularly those with deuterium on the ethyl ester group, hold theoretical potential for altered metabolic profiles. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these compounds. Such studies are essential to empirically validate the theoretical benefits of deuteration and to identify novel etomidate analogs with potentially improved therapeutic properties for further drug development.
References
- 1. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 3. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. currentseparations.com [currentseparations.com]
- 10. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Etomidate-d5 in Quantitative Analysis: A Comparison of Accuracy and Precision
In the landscape of bioanalytical research and drug development, the demand for precise and accurate quantification of therapeutic agents is paramount. For the anesthetic etomidate (B1671615), the use of a stable isotope-labeled internal standard, Etomidate-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has become a cornerstone for achieving reliable data. This guide provides a comprehensive comparison of the performance of this compound against other internal standards, supported by experimental data, to assist researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a deuterated analog like this compound is widely considered the gold standard in quantitative bioanalysis. This technique, known as isotope dilution mass spectrometry, relies on the principle that a stable isotope-labeled internal standard is chemically and physically almost identical to the analyte of interest. This near-identical behavior during sample extraction, chromatography, and ionization minimizes variability and leads to superior accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is the preferred choice, other compounds, such as the structurally similar but non-deuterated anesthetic metomidate (B1676513), have also been employed as internal standards. The following tables summarize the performance characteristics of analytical methods using this compound, its metabolite analog Etomidate acid-d5, and metomidate for the quantification of etomidate and its primary metabolite, etomidate acid.
Table 1: Quantitative Performance Data for Etomidate Analysis
| Internal Standard | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) |
| This compound | Hair | 1 - 1000 pg/mg | 10 pg/mg | 92.12 - 110.72[1] | < 10.13[1] |
| Etomidate acid-d5 | Blood | Not Specified | 2.5 ng/mL | Meets professional standards[2][3] | Meets professional standards[2][3] |
| Metomidate | Urine | 0.4 - 120.0 ng/mL | 0.4 ng/mL | -7.0 to -0.6 (inter-day)[2] | < 8.4 (inter-day)[2] |
| None (HPLC) | Plasma | 0.1 - 10 µg/mL | Not Specified | Not Specified | Not Specified |
Table 2: Quantitative Performance Data for Etomidate Acid Analysis
| Internal Standard | Matrix | Linearity Range | LOQ | Accuracy (%) | Precision (%RSD) |
| This compound | Hair | 10 - 1000 pg/mg | 25 pg/mg | 92.12 - 110.72[1] | < 10.13[1] |
| Etomidate acid-d5 | Blood | Not Specified | 7.5 ng/mL | Meets professional standards[2][3] | Meets professional standards[2][3] |
| Metomidate | Urine | 1.0 - 300.0 ng/mL | 1.0 ng/mL | -7.0 to -0.6 (inter-day)[2] | < 8.4 (inter-day)[2] |
From the data, it is evident that methods employing this compound and its acid analog demonstrate excellent accuracy and precision, meeting rigorous professional standards for bioanalytical method validation. The use of a structural analog like metomidate can also yield acceptable results, as demonstrated in the analysis of urine samples. However, the key advantage of a deuterated internal standard lies in its ability to more effectively compensate for matrix effects and variability throughout the analytical process, which is often reflected in tighter precision and accuracy data.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantitative analysis of etomidate using this compound as an internal standard in different biological matrices.
Analysis in Hair
A rapid quantitative method using ultra-high-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) has been established for screening etomidate (ET) and its metabolite etomidate acid (ETA) in hair samples.[1]
-
Sample Preparation: To 20 mg of hair, a 1 mL methanol (B129727) solution containing this compound at a concentration of 50 pg/mg is added. The sample is then milled at a temperature below 4°C. After centrifugation, 5 μL of the supernatant is injected into the UHPLC-MS/MS system.[1]
-
Chromatography: The separation is achieved using a suitable UHPLC column with a gradient elution program.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Analysis in Blood
A method for the simultaneous quantitative analysis of etomidate and etomidate acid in blood has been developed using UPLC-MS/MS with Etomidate acid-d5 as the internal standard.[2][3]
-
Sample Preparation: An acetonitrile (B52724) precipitation method is used to extract the analytes from the blood sample.[2]
-
Internal Standard: Etomidate acid-d5 is obtained by the alkaline hydrolysis of this compound.[2][3]
-
Chromatography: A C18 column is used with a gradient elution of acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) over 6 minutes.[2]
-
Mass Spectrometry: An electrospray ionization source is used in positive ion mode for detection.[2]
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the typical experimental workflow for the quantitative analysis of etomidate using a deuterated internal standard.
Caption: Workflow for etomidate quantification using this compound.
Conclusion
The data overwhelmingly supports the use of this compound as the internal standard of choice for the quantitative analysis of etomidate in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision, ensuring the generation of high-quality, reliable data essential for research, clinical, and forensic applications. While alternative internal standards like metomidate can be used, careful validation is required to ensure they meet the specific demands of the analytical method. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for laboratories looking to implement robust and accurate methods for etomidate quantification.
References
- 1. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Gold Standard for Etomidate Bioanalysis: A Comparative Guide to Linearity and Range Determination Using Etomidate-d5
For researchers, scientists, and drug development professionals, the accurate quantification of etomidate (B1671615) in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of etomidate assays, highlighting the superior performance of Etomidate-d5 as a stable isotope-labeled internal standard in establishing linearity and determining the analytical range, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry.[1] Among these, deuterated internal standards like this compound are a common and effective choice.[1] The fundamental principle is that a SIL-IS behaves nearly identically to the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and significantly improving data quality.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard profoundly impacts assay performance. While various internal standards have been employed for etomidate quantification, the use of a deuterated analog like this compound consistently demonstrates superior performance in terms of linearity, accuracy, and precision.
Below is a comparative summary of linearity and range data from etomidate assays using this compound versus other internal standards or methods without a deuterated analog.
| Internal Standard | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| This compound | Etomidate | Blood | Not specified, LLOQ implies range | >0.999 | 2.5 ng/mL | [3][4] |
| This compound | Etomidate Acid | Blood | Not specified, LLOQ implies range | >0.999 | 7.5 ng/mL | [3][4] |
| This compound | Etomidate | Hair | 0.25 - 50 pg/mg | >0.997 | 10 pg/mg | [5][6] |
| This compound | Etomidate Acid | Hair | 2 - 250 pg/mg | >0.997 | 25 pg/mg | [5][6] |
| Metomidate (B1676513) | Etomidate | Urine | 0.4 - 120.0 ng/mL | >0.9958 | 0.4 ng/mL | [7] |
| Metomidate | Etomidate Acid | Urine | 1.0 - 300.0 ng/mL | >0.9958 | 1.0 ng/mL | [7] |
| Metomidate | Etomidate | Blood | 10 - 500 ng/mL | Not specified | Not specified | [8] |
| None specified | Etomidate | Blood | 100 - 2,000 ng/mL | 0.996 | 100 ng/mL | [9][10] |
| None specified | Etomidate | Plasma | 0.1 - 10 µg/mL | >0.99 | Not specified | [11] |
As the data indicates, methods employing this compound as an internal standard achieve excellent linearity (r² > 0.997) and low limits of quantification across different biological matrices.[3][4][5][6] The near-identical chemical and physical properties of this compound to the native etomidate ensure that it effectively compensates for variations during sample processing and analysis, leading to highly accurate and precise results.[12]
Experimental Protocols
A thorough validation of a bioanalytical method is essential to ensure its reliability. The following protocols outline the key experiments for determining the linearity and range of an etomidate assay using this compound.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of etomidate and this compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Working Solutions: From the stock solutions, prepare a series of working standard solutions of etomidate at different concentrations. Also, prepare a working solution of this compound at a constant concentration.
-
Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine, hair homogenate) with the etomidate working solutions to create a set of calibration standards. A minimum of five to eight concentration levels is recommended to adequately define the linear range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within 3x of the LLOQ), medium, and high.
Sample Preparation and Extraction
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Extraction: Perform protein precipitation by adding a precipitating agent like acetonitrile. Vortex and centrifuge the samples.
-
Evaporation and Reconstitution: Transfer the supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a mobile phase-compatible solution.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both etomidate and this compound.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of etomidate to this compound against the nominal concentration of etomidate.
-
Linear Regression: Apply a linear least-squares regression analysis to the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the accuracy at the lower end of the range.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
-
Range Determination: The range of the assay is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20% deviation and a coefficient of variation of ≤20%). The ULOQ is the highest concentration on the curve that meets the acceptance criteria for accuracy and precision (±15% deviation and ≤15% CV).
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity and range of an etomidate assay using this compound.
Caption: Experimental workflow for etomidate assay linearity and range determination.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of etomidate in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision, leading to high-quality data that meets stringent regulatory requirements. For researchers and drug development professionals, adopting this compound in their bioanalytical workflows is a critical step towards achieving accurate and reproducible results in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fast and reliable analysis of veterinary metomidate and etomidate in human blood samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a postmortem case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Quantification of Etomidate Using Etomidate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of etomidate (B1671615) in biological matrices, with a specific focus on the use of its deuterated analog, Etomidate-d5, as an internal standard. The information presented is synthesized from various validated methods to aid laboratories in selecting and implementing robust analytical procedures. This compound is widely used as an internal standard to ensure accuracy and precision in bioanalytical research and therapeutic drug monitoring by correcting for variability during sample preparation and analysis.[1][2][3]
Quantitative Performance of Etomidate Quantification Methods
The following tables summarize the performance characteristics of several validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of etomidate in different biological matrices. These methods consistently demonstrate high sensitivity and reliability.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Etomidate
| Biological Matrix | Linearity Range | LLOQ | Reference |
| Blood | 0.1 - 10 ng/mL | 0.1 ng/mL | [4] |
| Blood | 2.5 ng/mL (LLOQ) | 2.5 ng/mL | [5][6] |
| Urine | 0.5 - 50 ng/mL | 0.5 ng/mL | [7] |
| Liver | 0.5 - 50 ng/g | 0.5 ng/g | [7] |
| Kidney | 0.5 - 50 ng/g | 0.5 ng/g | [7] |
| Hair | 0.25 - 50 pg/mg | 0.25 pg/mg | [8] |
| Rat Plasma | 100 - 2,000 ng/mL | 100 ng/mL | [9][10] |
| Mouse Plasma | 0.5 - 1000 ng/mL | 0.5 ng/mL | [11] |
Table 2: Precision and Accuracy of Etomidate Quantification
| Biological Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Blood | <15% | <15% | Not explicitly stated, but meets validation requirements | [4] |
| Hair | <15% | <15% | Not explicitly stated, but meets validation requirements | [8] |
| Rat Plasma | Not explicitly stated | Not explicitly stated | 87.6% - 104.0% | [9] |
Experimental Protocols
The following sections detail typical experimental procedures for the quantification of etomidate using LC-MS/MS with this compound as an internal standard.
Sample Preparation
A common and effective method for extracting etomidate from biological matrices is protein precipitation.
-
Aliquot Sample: Transfer a known volume (e.g., 100 µL) of the biological sample (e.g., blood, plasma, urine) into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a working solution of this compound.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol, typically in a 3:1 ratio (v/v) to the sample volume.[5][6][11]
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column is frequently used for the separation of etomidate and its metabolites.[5][6]
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous component (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) or water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[5][6][11]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of etomidate.[5][6]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]
Table 3: Example MRM Transitions for Etomidate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Etomidate | 245.1 | 195.1 |
| This compound | 250.1 | 200.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, ensuring a standardized approach to method validation and performance assessment across different laboratories.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Chemical Structures of Etomidate and this compound
This diagram shows the chemical structures of etomidate and its deuterated internal standard, this compound, highlighting the position of the deuterium (B1214612) labels.
Caption: Chemical structures of Etomidate and its deuterated analog, this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. medkoo.com [medkoo.com]
- 4. Rapid qualitative and quantitative analysis of etomidate and its structural analogs in blood by UPLC-MS/MS and application in six forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for etomidate and etomidate acid in urine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of etomidate and etomidate acid in hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification and validation of etomidate and dexmedetomidine blood concentrations in rats using a novel portable mass spectrometer [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Etomidate-d5 vs. Structural Analogs: A Comparative Guide for Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of etomidate (B1671615) in biological matrices is critical for pharmacokinetic, pharmacodynamic, and forensic studies. The choice of an internal standard (IS) is a pivotal decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Etomidate-d5, against structural analogs, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects. This allows for effective compensation for matrix effects and variability during sample preparation and analysis, leading to superior accuracy and precision.
Structural analogs, while often more accessible and less expensive, may not perfectly mimic the analyte's behavior. Differences in extraction recovery, chromatographic retention, and ionization efficiency can lead to less reliable data. This guide will explore these differences through a detailed comparison of performance data and experimental protocols.
Performance Comparison: this compound vs. a Structural Analog
While a direct head-to-head comparative study is not always available in published literature, we can infer the performance differences by examining data from validated methods using different types of internal standards. The following table summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of etomidate and its metabolite, etomidate acid, using the structural analog metomidate (B1676513) as the internal standard in urine.[1] This data can be contrasted with the expected performance of a method using this compound, which is anticipated to provide even greater precision and accuracy due to its closer physicochemical match to etomidate.
| Validation Parameter | Performance Data with Metomidate (Structural Analog) as IS[1] | Expected Performance with this compound (Deuterated IS) |
| Linearity Range | 0.4–120.0 ng/mL (for Etomidate) | Similar or wider, with high correlation coefficients (r² > 0.99) |
| Coefficient of Determination (r²) | > 0.9958 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL (for Etomidate) | Potentially lower due to better signal-to-noise ratio |
| Intra-day Precision (%CV) | < 10.2% | Generally < 15% (often < 5%) |
| Inter-day Precision (%CV) | < 8.4% | Generally < 15% (often < 5%) |
| Intra-day Accuracy (% Bias) | -9.9% to 2.9% | Generally within ±15% (often within ±5%) |
| Inter-day Accuracy (% Bias) | -7.0% to 0.6% | Generally within ±15% (often within ±5%) |
| Matrix Effect Compensation | Adequate, but potential for differential effects | Superior, as it closely mimics the analyte's ionization behavior |
Experimental Protocols
A robust bioanalytical method requires a well-defined experimental protocol. Below are representative methodologies for the quantification of etomidate in biological matrices using either a deuterated or a structural analog internal standard.
Method 1: Quantification of Etomidate and Etomidate Acid in Urine using a Structural Analog IS (Metomidate) by LC-MS/MS[1]
This method is suitable for monitoring etomidate and its primary metabolite in urine samples.
1. Sample Preparation:
-
A simple "dilute and shoot" method is employed for rapid analysis.
-
Urine samples are diluted with the internal standard solution (metomidate in a suitable solvent).
-
The diluted sample is then directly injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A porous graphitic carbon column is used for optimal separation of etomidate and etomidate acid.
-
Mobile Phase: Gradient elution with a mixture of an aqueous solvent (e.g., 0.05% formic acid in water) and an organic solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and methanol).
-
Flow Rate: A typical flow rate is maintained for efficient separation.
-
Column Temperature: The column is maintained at 30 °C to ensure reproducibility.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for etomidate, etomidate acid, and the internal standard, metomidate.
Method 2: General Protocol for Etomidate Quantification in Blood/Plasma using this compound IS
This protocol is a general representation for achieving high accuracy and precision in blood or plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To a 1 mL aliquot of the blood sample, add a precise volume of the internal standard solution (this compound in a suitable solvent like methanol (B129727) or acetonitrile).
-
Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A suitable flow rate is used to achieve good chromatographic separation.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for etomidate and this compound.
Visualization of Key Processes
To further aid in the understanding of the analytical workflow and the mechanism of action of etomidate, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of etomidate using an internal standard.
Caption: Etomidate's mechanism of action via potentiation of the GABAA receptor.[2][3][4][5][6]
Conclusion
The choice of an internal standard is a critical factor that directly impacts the quality and reliability of bioanalytical data. While structural analogs like metomidate can provide acceptable performance, the use of a deuterated internal standard such as this compound is unequivocally the superior choice for the quantitative analysis of etomidate. Its ability to closely mimic the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and overall method robustness. For researchers and scientists in drug development and other fields requiring the highest level of data integrity, this compound is the recommended internal standard for etomidate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Etomidate Quantification: Justification for Using Etomidate-d5 as an Internal Standard
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative data is paramount. When analyzing the anesthetic agent etomidate (B1671615) in biological matrices, the choice of an internal standard is a critical factor that can significantly influence the reliability of the results. This guide provides a comprehensive justification for the use of Etomidate-d5, a deuterated analog of etomidate, as the internal standard of choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Superior Analytical Performance with an Isotope-Labeled Standard
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variations. This compound, being structurally identical to etomidate with the exception of five deuterium (B1214612) atoms, offers the most effective way to achieve this. This near-perfect chemical and physical similarity ensures that this compound co-elutes with etomidate and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior is crucial for correcting analytical variability and ensuring the highest degree of accuracy and precision.
Comparative Performance Data
While direct head-to-head comparative studies are not always published, data from various validated methods demonstrate the robust performance of this compound as an internal standard. Below is a summary of performance characteristics from studies utilizing this compound and a non-isotopically labeled internal standard, metomidate (B1676513).
Table 1: Performance Characteristics of Etomidate Quantification using this compound as an Internal Standard in Hair Samples
| Validation Parameter | Performance Metric |
| Accuracy | 92.12% - 110.72% |
| Precision (Intra-day) | < 10.13% |
| Precision (Inter-day) | < 10.13% |
| Recovery | 86.90% - 101.43% |
| Matrix Effect | -18.55% to -14.93% |
Data compiled from a validated LC-MS/MS method for the determination of etomidate in hair.[1][2]
Table 2: Performance Characteristics of Etomidate Quantification using Metomidate as an Internal Standard in Urine Samples
| Validation Parameter | Performance Metric |
| Accuracy | -9.9% to 2.9% (expressed as relative error) |
| Precision (Intra-day) | < 10.2% |
| Precision (Inter-day) | < 8.4% |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Data compiled from a validated LC-MS/MS method for the determination of etomidate in urine.[3][4]
The data illustrates that methods employing this compound achieve excellent accuracy, precision, and recovery, effectively compensating for the matrix effect. While the method using metomidate also shows good precision and accuracy, the use of a non-isotopically labeled standard carries a higher inherent risk of differential matrix effects and extraction recovery compared to the analyte, which can compromise data integrity.
The Rationale for Choosing a Deuterated Internal Standard
The selection of an internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow and justification for choosing a deuterated internal standard like this compound over other alternatives.
Caption: Logical workflow for selecting this compound as an internal standard.
Detailed Experimental Protocol: Quantification of Etomidate in Human Plasma using this compound
This section provides a representative experimental protocol for the analysis of etomidate in a biological matrix using this compound as an internal standard.
Materials and Reagents
-
Etomidate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A suitable gradient to separate etomidate from endogenous matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etomidate: Q1 m/z 245.1 → Q3 m/z 195.1
-
This compound: Q1 m/z 250.1 → Q3 m/z 200.1
-
Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (etomidate) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of etomidate in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard for the quantitative analysis of etomidate by LC-MS/MS is scientifically justified and represents the best practice in the field. Its ability to accurately and precisely correct for analytical variability, including matrix effects and inconsistencies in sample preparation, ensures the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the adoption of this compound is a critical step towards achieving robust and defensible bioanalytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Analysis of Etomidate Pharmacokinetics Utilizing Etomidate-d5
For researchers, scientists, and drug development professionals, the precise and accurate measurement of a drug's pharmacokinetic profile is paramount. This guide provides a comprehensive comparative analysis of etomidate (B1671615) pharmacokinetics, with a special focus on the pivotal role of its deuterated analog, Etomidate-d5, in achieving reliable and reproducible data.
Etomidate is a short-acting intravenous anesthetic agent utilized for the induction of general anesthesia and sedation.[1] Its favorable hemodynamic profile, characterized by minimal impact on the cardiovascular and respiratory systems, makes it a valuable option, particularly for hemodynamically unstable patients.[2][3] However, a thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is crucial for its safe and effective clinical use.
Unveiling the Pharmacokinetic Profile of Etomidate
Etomidate is rapidly metabolized in the body, primarily by hepatic and plasma esterases, into an inactive carboxylic acid metabolite.[1][2] This rapid clearance contributes to its short duration of action. The drug is highly protein-bound in plasma and exhibits a multi-compartment pharmacokinetic model.[1][4]
Key pharmacokinetic parameters of etomidate are summarized in the table below, providing a quantitative overview of its disposition in the human body.
| Pharmacokinetic Parameter | Value | Reference |
| Onset of Action | 30–60 seconds | [1] |
| Peak Effect | 1 minute | [1] |
| Duration of Action | 3–5 minutes | [1] |
| Volume of Distribution (Vd) | 2–4.5 L/kg | [1] |
| Protein Binding | 76% | [1] |
| Metabolism | Hepatic and plasma esterases | [1] |
| Elimination Half-life | 75 minutes | [1] |
| Excretion | 85% Urine, 15% Bile | [1] |
The Role of this compound: Ensuring Analytical Precision
In modern pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of etomidate where five hydrogen atoms are replaced by deuterium, serves this critical role in the accurate measurement of etomidate concentrations in biological matrices such as blood and plasma.[5][6]
The fundamental principle behind using this compound is that it is chemically identical to etomidate and thus exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, it can be distinguished from the non-labeled etomidate by the detector. This allows for precise correction of any sample loss during preparation or fluctuations in instrument response, thereby ensuring the high accuracy and precision of the quantitative results.
Experimental Protocol: Quantification of Etomidate in Plasma using UPLC-MS/MS with this compound Internal Standard
The following is a representative experimental protocol for the determination of etomidate concentrations in plasma, a crucial procedure in pharmacokinetic studies.
1. Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of this compound solution (internal standard).
-
Proteins are precipitated by adding a solvent such as acetonitrile.[6]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing etomidate and this compound, is collected for analysis.
2. Chromatographic Separation:
-
The extracted sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
-
Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) solution) and an organic component (e.g., acetonitrile).[5][6]
3. Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both etomidate and this compound (Multiple Reaction Monitoring - MRM). This highly selective detection method minimizes interference from other components in the plasma matrix.
4. Quantification:
-
The peak area ratio of etomidate to this compound is calculated for each sample.
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of etomidate and a constant concentration of this compound.
-
The concentration of etomidate in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of etomidate and the typical experimental workflow for its quantification.
References
- 1. Etomidate - Wikipedia [en.wikipedia.org]
- 2. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etomidate? [synapse.patsnap.com]
- 4. [Pharmacokinetics of etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Etomidate-d5 in Forensic Proficiency Testing: A Comparative Guide
In the rigorous environment of forensic toxicology, the precision and reliability of analytical methods are paramount. Proficiency testing serves as a cornerstone for ensuring the quality and validity of laboratory results. For the quantification of the anesthetic agent etomidate (B1671615), the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of Etomidate-d5, a deuterated internal standard, with alternative standards, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically almost identical to etomidate but has a different mass. This near-identical physicochemical behavior ensures that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses as the analyte of interest. This co-elution and analogous behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantification.
Performance Comparison: this compound vs. Structural Analogs
To objectively assess the performance of this compound, this guide compares its use with that of a common structural analog, metomidate (B1676513), as an internal standard for etomidate quantification. The following table summarizes key validation parameters from discrete studies, providing a comparative overview. It is important to note that a direct head-to-head comparison within a single study under identical conditions was not available in the reviewed literature; therefore, the presented data is a compilation from separate validated methods.
| Performance Metric | This compound (as Etomidate acid-d5) in Blood | Metomidate in Urine |
| Linearity (r) | >0.999[2][3] | >0.9979 (r²)[4][5][6] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[2][3] | 0.4 ng/mL[4][5][6] |
| Intra-day Precision (%RSD) | Meets professional standards | < 10.2%[4][5][6] |
| Inter-day Precision (%RSD) | Meets professional standards | < 8.4%[4][5][6] |
| Intra-day Accuracy | Meets professional standards | -9.9% to 2.9%[4][5][6] |
| Inter-day Accuracy | Meets professional standards | -7.0% to 0.6%[4][5][6] |
| Matrix Effect | Stated to meet standards | Ion suppression observed[5] |
| Recovery | Stated to meet standards | Not explicitly detailed |
While both internal standards can be used to develop validated methods, the data suggests that methods employing a deuterated internal standard like this compound readily meet the stringent requirements of forensic toxicology. The use of a structural analog like metomidate can also yield acceptable results, but more careful validation is required to account for potential differences in extraction recovery and matrix effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of etomidate using both a deuterated internal standard and a structural analog.
Protocol 1: Etomidate Quantification in Blood using Etomidate acid-d5
This protocol is based on a method for the simultaneous quantitative analysis of etomidate and its metabolite, etomidate acid, in blood.[2][3]
-
Sample Preparation:
-
To a 100 µL aliquot of whole blood, add an appropriate volume of the internal standard solution (Etomidate acid-d5).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and 5 mmol/L ammonium (B1175870) acetate (B1210297) in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for etomidate and Etomidate acid-d5.
-
Protocol 2: Etomidate Quantification in Urine using Metomidate
This protocol is adapted from a method for the simultaneous determination of etomidate and etomidate acid in urine.[4][5][6]
-
Sample Preparation:
-
To a 120 µL urine sample, add 30 µL of a 0.1 µg/mL internal standard solution (metomidate).
-
Centrifuge the sample at 50,000 × g for 3 minutes.
-
Directly inject the supernatant for analysis ("dilute and shoot" method).
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: Porous graphitic carbon column.
-
Mobile Phase: Gradient elution with a suitable mobile phase composition.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI, positive mode.
-
Mass Spectrometry: MRM detection of specific transitions for etomidate and metomidate.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for etomidate quantification.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS Method for Detection of Etomidate and Its Metabolite Etomidate Acid Quantity in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Etomidate-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Etomidate-d5, a deuterated analog of the intravenous anesthetic agent, etomidate. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.
This compound, like its non-deuterated counterpart, is classified as a hazardous substance and requires special handling for its disposal.[1] Improper disposal can pose a significant risk to the environment, particularly aquatic ecosystems.[2][3] This guide outlines the necessary steps for the safe and compliant disposal of this compound waste.
Hazard Profile and Regulatory Compliance
Etomidate is characterized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Due to its environmental hazards, Etomidate waste is regulated and must be disposed of in accordance with local, state, and federal regulations.[1] It is crucial to manage this waste stream through a licensed waste disposal company.[2]
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] |
| Acute Aquatic Hazard (Category 1) | Very toxic to aquatic life.[2] |
| Chronic Aquatic Hazard (Category 1) | Very toxic to aquatic life with long lasting effects.[2] |
| UN Number for Transport | UN3077 |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Etomidate)[3] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. This process begins with the segregation of waste and culminates in its collection by a certified hazardous waste contractor.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: This includes any remaining this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills.
-
Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated glassware must be collected. Do not discharge any liquid this compound waste into the sewer system.[1][3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
2. Packaging and Labeling:
-
All this compound waste must be collected in compatible, leak-proof containers that are kept securely sealed when not in use.
-
Each container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
3. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
4. Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2] Do not attempt to dispose of this material with regular laboratory or household trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.
5. Decontamination and Empty Container Disposal:
-
Glassware and other reusable equipment that has come into contact with this compound should be decontaminated. A triple rinse with a suitable solvent is a common practice, and the rinsate must be collected as hazardous waste.[5]
-
Empty containers of this compound should be handled as hazardous waste unless they have been triple-rinsed.[5] Some regulations may require that empty containers be punctured to prevent reuse.[1]
Emergency Procedures for Spills
In the event of a spill, the primary objectives are to prevent exposure and environmental contamination.
Caption: Logical flow for responding to an this compound spill.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Etomidate-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Etomidate-d5. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to minimize risk and ensure compliance. This compound is intended for research purposes only and should not be used in humans or animals.[1][2]
Understanding the Risks
Etomidate, the non-deuterated counterpart of this compound, is classified as harmful if swallowed or inhaled and is very toxic to aquatic life.[3][4] Given the similar chemical structures, this compound should be handled with the same level of caution. It is crucial to consider the material hazardous until comprehensive toxicological data becomes available.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment is critical in selecting the appropriate level of PPE for handling this compound. The necessary equipment will vary depending on the specific laboratory procedure, the quantity of the compound being used, and its physical form.
Recommended PPE for Handling Potent Compounds
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders requires robust respiratory protection.[5] Double-gloving provides an additional barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[5] Engineering controls like a fume hood are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | The primary focus is on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5] |
For any situation with a risk of spills or splashes, eye protection is essential.[6] Standard eyeglasses are not sufficient; safety glasses with side shields or goggles should be worn.[6] In case of brief exposure or low levels of contamination, a respiratory filter device may be used. However, for more intensive or prolonged exposure, a respiratory protective device that is independent of circulating air is necessary.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial for safely managing potent compounds from receipt to disposal. The following workflow outlines the key stages:
Caption: A logical workflow for the safe handling of this compound, from initial safety checks to final disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of controlled substances like this compound is critical to prevent diversion and ensure environmental safety.[7]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure | Rationale |
| Expired/Unwanted this compound | - Must be transferred to a licensed reverse distributor for destruction.[7] - Do not dispose of by crushing or dissolving in water.[8][9] - Clearly label containers for disposal and segregate them from active inventory within a secure storage location.[7] | Prevents accidental use and ensures a clear chain of custody for controlled substances. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[5] | Minimizes handling of contaminated items and ensures proper identification for waste management personnel.[5] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[5] | Assumes all disposable items that have come into contact with the compound are contaminated and must be handled accordingly.[5] |
| Non-recoverable Waste | - Residual amounts of non-recoverable waste in empty syringes or vials may be discarded in a biohazard sharps container.[7] | This applies only when the amount is so small that it cannot be drawn out with a syringe.[7] |
It is the responsibility of the individual researcher or their institution to manage the disposal of controlled substances in accordance with Drug Enforcement Administration (DEA) regulations.[8] Many institutions have an Environmental Health & Safety (EHS) department that can facilitate the pickup and disposal of controlled substance waste.[7][8][9]
Hierarchy of Controls
To effectively manage exposure to hazardous substances, a "hierarchy of controls" should be implemented. This approach prioritizes the most effective control measures.
Caption: The hierarchy of controls for managing laboratory hazards, with the most effective measures at the top.
By implementing these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
